Saricandin
Description
[(3S,3'R,4'R,5'R,6'R)-3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,7R,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate has been reported in Fusarium with data available.
a papulacandin from Fusarium; structure given in first source
Properties
Molecular Formula |
C44H54O16 |
|---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
[(3S,3'R,4'R,5'R,6'R)-3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,7R,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C44H54O16/c1-2-3-4-5-6-7-12-17-29(46)18-13-9-14-19-35(50)58-41-40(32(24-45)60-44(42(41)54)36-28(25-56-44)22-30(47)23-31(36)48)59-43-39(53)38(52)37(51)33(57-43)26-55-34(49)21-20-27-15-10-8-11-16-27/h6-17,19-23,29,32-33,37-43,45-48,51-54H,2-5,18,24-26H2,1H3/b7-6+,13-9+,17-12+,19-14+,21-20+/t29-,32+,33-,37+,38-,39+,40+,41-,42+,43-,44-/m0/s1 |
InChI Key |
HBUHGNHKDUGKCO-SFMVNPMRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Echinocandins
Introduction
While the compound "Saricandin" is not found in the scientific literature, this guide provides a comprehensive overview of the mechanism of action of the echinocandin class of antifungal agents. Echinocandins are a cornerstone in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Their unique mode of action, targeting the fungal cell wall, offers a significant therapeutic advantage.[1][2][3][4] This document will delve into the molecular mechanism of action, associated signaling pathways, quantitative measures of efficacy, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Core Mechanism of Action
Echinocandins exert their antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[1][2][3] This inhibition is achieved through a non-competitive mechanism targeting the enzyme β-(1,3)-D-glucan synthase.[5] The catalytic subunit of this enzyme, encoded by the FKS genes (FKS1, FKS2, and FKS3), is the specific target of echinocandins.[1][5] By binding to the Fks1p subunit, echinocandins disrupt the formation of β-(1,3)-D-glucan polymers, leading to a weakened cell wall.[5] The compromised cell wall can no longer withstand osmotic stress, resulting in cell lysis and fungal death.[1] This fungicidal activity is observed against most Candida species, while a fungistatic effect is typically seen against Aspergillus species, where it causes morphological changes at the hyphal tips.[2][6]
Signaling Pathway of Echinocandin Action
The following diagram illustrates the mechanism of action of echinocandins at the cellular level.
References
- 1. mdpi.com [mdpi.com]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Saricandin: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saricandin is a naturally occurring antifungal compound belonging to the papulacandin class of glycoside antibiotics. Its discovery from a species of the ubiquitous fungal genus Fusarium has marked a significant point of interest in the ongoing search for novel anti-infective agents. This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in mycology, natural product chemistry, and the development of new antifungal therapeutics. The document details the producing organism, summarizes the available data on its biological activity, and contextualizes its mechanism of action within the broader class of 1,3-β-D-glucan synthase inhibitors.
Discovery and Origin
This compound was first isolated and identified as a novel member of the papulacandin family of antifungal agents in 1996 by a team of researchers led by R.H. Chen.[1] The compound was discovered during a screening program for novel antifungal metabolites produced by microorganisms.
Producing Organism
The producing organism of this compound is a strain of the fungal genus Fusarium. While the specific species was not definitively identified in the initial discovery, the Fusarium genus is a large and diverse group of filamentous fungi, well-known for producing a wide array of secondary metabolites with diverse biological activities.[2] Other related papulacandin compounds, such as the fusacandins, have been isolated from Fusarium sambucinum, suggesting a potential taxonomic relationship for the this compound-producing strain.
Fusarium species are ubiquitous in soil and on plant material and are recognized as important plant pathogens as well as opportunistic human pathogens.[3][4] The production of bioactive secondary metabolites is a key characteristic of this genus, contributing to their ecological roles and their potential as a source for novel pharmaceuticals.[5]
Chemical Structure and Properties
While the complete, detailed chemical structure of this compound is not widely available in the public domain, it is characterized as a glycoside antibiotic of the papulacandin class. A key structural feature that distinguishes this compound from other papulacandins (B1234519) is the presence of a cinnamyl ester. This modification is reported to result in a less potent antifungal activity compared to other members of the papulacandin family.
The general structure of papulacandins consists of a core aromatic moiety linked to a C-glycosidically bound glucose unit, which is further glycosylated and acylated with fatty acid side chains. These lipophilic side chains are crucial for their biological activity.
Biological Activity and Mechanism of Action
This compound exhibits antifungal properties, although it is noted to be less potent than other papulacandins. The primary mechanism of action for the papulacandin class of antifungals is the inhibition of 1,3-β-D-glucan synthase.[6][7]
Inhibition of 1,3-β-D-Glucan Synthase
1,3-β-D-glucan is an essential structural polymer of the fungal cell wall, providing rigidity and osmotic stability.[8] The enzyme 1,3-β-D-glucan synthase is responsible for the synthesis of this polymer. By inhibiting this enzyme, papulacandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is analogous to the action of penicillin on bacterial cell walls, earning this class of antifungals the moniker "penicillin of antifungals".[1]
The following diagram illustrates the proposed signaling pathway and mechanism of action for papulacandins, including this compound.
Caption: Mechanism of action of this compound.
Antifungal Spectrum
Biosynthesis
The biosynthesis of papulacandins follows a complex pathway involving a convergent five-component strategy.[6] While the specific biosynthetic gene cluster for this compound has not been reported, the general pathway for papulacandins provides a strong model.
The biosynthesis involves the synthesis of a linear polyketide chain that is attached to an aryl-glucoside by a polyketide synthase with a C-terminal acyltransferase domain. A key step is the formation of a tricyclic benzannulated spiroketal core, which is initiated by the C-glycosylation of 5-(hydroxymethyl)resorcinol and followed by spirocyclization catalyzed by a Fe(II)/α-ketoglutarate-dependent oxygenase.[6]
The following diagram outlines the generalized biosynthetic pathway for papulacandins.
Caption: Generalized biosynthetic pathway of papulacandins.
Experimental Protocols
Detailed experimental protocols for the isolation and purification of this compound are not fully described in the available literature. However, general methods for the isolation of fungal glycosides can be adapted.
General Isolation and Purification Workflow
The isolation of glycosidic natural products from fungal fermentations typically involves a multi-step process designed to separate the compound of interest from a complex mixture of other metabolites and cellular components.
Caption: General workflow for isolating fungal glycosides.
A typical procedure would involve:
-
Fermentation: Large-scale cultivation of the Fusarium species in a suitable liquid medium to promote the production of this compound.
-
Extraction: Extraction of the culture broth and/or mycelium with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Concentration: Removal of the solvent under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the components. This may include column chromatography on silica (B1680970) gel or other stationary phases, followed by high-performance liquid chromatography (HPLC) for finer separation.
-
Purification and Characterization: The fractions containing this compound are further purified, and the structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Conclusion and Future Perspectives
This compound represents an interesting member of the papulacandin family of antifungal agents, distinguished by its origin from a Fusarium species and its unique chemical modification. Although reported to be less potent than other members of its class, the study of this compound and its derivatives could provide valuable insights into the structure-activity relationships of 1,3-β-D-glucan synthase inhibitors. Further research is warranted to fully elucidate its chemical structure, comprehensively evaluate its antifungal spectrum, and investigate its biosynthetic pathway in detail. Such studies could pave the way for the semi-synthetic modification of the this compound scaffold to develop novel and more potent antifungal drugs. The exploration of the metabolic diversity of Fusarium species remains a promising avenue for the discovery of new therapeutic agents.
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New Therapeutic Options for Fusariosis: A Patent Review (2008–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concise Biosynthesis of Antifungal Papulacandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 9. BJOC - Synthesis and antifungal properties of papulacandin derivatives [beilstein-journals.org]
Papulacandin Antifungals: A Technical Deep Dive into Mechanism, Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Papulacandin class of antifungal agents represents a significant area of interest in the ongoing search for novel therapeutic options against invasive fungal infections. These glycolipid compounds, first isolated from Papularia sphaerosperma, exhibit a unique mechanism of action, targeting the fungal cell wall, a structure absent in human cells, thereby offering a high degree of selective toxicity. This technical guide provides an in-depth exploration of the papulacandin class, covering their core chemical features, mechanism of action, spectrum of activity, and the experimental methodologies crucial for their evaluation and development.
Chemical Structure
The fundamental structure of papulacandins (B1234519) consists of a diglycoside core, typically containing glucose and galactose, attached to a modified aromatic ring system forming a distinctive benzannulated spiroketal. This core is further decorated with two fatty acid side chains of varying lengths and degrees of saturation. The primary members of this class are Papulacandin A, B, C, and D. Papulacandin B is generally considered the most active compound in the class.[1] Papulacandin D is a simpler analog, lacking one of the fatty acid chains, which contributes to its reduced potency.[2] The intricate stereochemistry of the spiroketal moiety and the nature of the fatty acid chains are critical for antifungal activity.[2][3]
Mechanism of Action
Papulacandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[4] This enzyme is an integral component of the fungal cell wall biosynthesis machinery, responsible for the polymerization of UDP-glucose into long β-(1,3)-D-glucan chains, the primary structural polymer of the cell wall.[5] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, cell lysis.[1]
The binding of papulacandins to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex is the key molecular interaction.[6][7] This interaction prevents the enzyme from synthesizing the glucan polymers necessary for cell wall maintenance and growth.
Signaling Pathway and Cellular Response
Inhibition of β-(1,3)-D-glucan synthesis by papulacandins triggers a cell wall stress response in fungi, primarily mediated by the Cell Wall Integrity (CWI) pathway.[8][9] This signaling cascade is initiated by cell surface sensors that detect perturbations in the cell wall. The signal is then transduced through a series of protein kinases, culminating in the activation of transcription factors that regulate the expression of genes involved in cell wall remodeling and repair. A key compensatory mechanism is the increased synthesis of chitin (B13524), another structural polysaccharide in the fungal cell wall.[10]
Spectrum of Antifungal Activity
Papulacandins exhibit a relatively narrow spectrum of activity, primarily targeting yeast species. They have demonstrated potent in vitro activity against various Candida species, including Candida albicans, Candida tropicalis, and Candida krusei.[1][11] Papulacandin B is the most active among the natural papulacandins.[2] Their activity against filamentous fungi, such as Aspergillus species, is generally considered to be limited.[12]
Table 1: In Vitro Antifungal Activity of Papulacandins (MIC in µg/mL)
| Compound | Candida albicans | Candida tropicalis | Candida krusei | Reference(s) |
| Papulacandin B | 0.1 | - | - | [2][11] |
| Papulacandin D | 1-2 | - | - | [2] |
| Palmitic acid derivative (49) | 88 | - | - | [3] |
| Linoleic acid derivative (50) | 100 | - | - | [3] |
| Synthetic Analog (1) | >500 | >500 | >500 | [2] |
| Synthetic Analog (2) | >500 | >500 | >500 | [2] |
| L-687,781 (analog) | 1.0 - 2.0 | - | - | [13] |
Note: "-" indicates data not available from the cited sources.
Structure-Activity Relationship (SAR)
The antifungal potency of papulacandins is highly dependent on their chemical structure. Key SAR findings include:
-
Fatty Acid Side Chains: The length, degree of unsaturation, and presence of hydroxyl groups on the fatty acid chains significantly influence activity. Drastic changes to these chains can lead to a substantial reduction in antifungal potency.[3] The long fatty acid residue is considered essential for biological activity.
-
Spiroketal Core: The benzannulated spiroketal unit is a crucial feature for activity. Analogs lacking this spirocyclic nucleus have shown significantly reduced or no antifungal activity.[2]
-
Glycosylation Pattern: While Papulacandin D, a monosaccharide, retains some activity, the presence of the second sugar (galactose) in Papulacandin B enhances its potency, suggesting the disaccharide structure is important for optimal activity.[3]
Mechanisms of Resistance
Resistance to papulacandins is primarily associated with mutations in the FKS1 gene, which encodes the catalytic subunit of β-(1,3)-D-glucan synthase.[6][7] These mutations can alter the drug-binding site on the enzyme, reducing the inhibitory effect of the papulacandin. Studies have shown that a single amino acid substitution in the Fks1p protein can confer a high level of resistance.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of papulacandins against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[14][15][16]
Detailed Steps:
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.
-
Select several colonies and suspend them in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this stock suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the papulacandin compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative (sterility) control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically a 50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm using a microplate reader.
-
β-(1,3)-D-Glucan Synthase Inhibition Assay
This assay measures the ability of a papulacandin to inhibit the activity of the target enzyme.[5][6][7]
Materials:
-
Fungal cell lysate or microsomal fraction containing β-(1,3)-D-glucan synthase
-
UDP-[3H]glucose (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl with cofactors like GTPγS and bovine serum albumin)
-
Papulacandin compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the fungal enzyme preparation, and the papulacandin compound at the desired concentration.
-
Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled UDP-[3H]glucose.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding cold TCA.
-
Product Collection: Collect the insoluble radiolabeled β-(1,3)-D-glucan product by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filter several times with TCA and ethanol (B145695) to remove unincorporated UDP-[3H]glucose.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy Model: Murine Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of antifungal compounds. A commonly used model is the murine model of disseminated candidiasis.[13]
Procedure:
-
Immunosuppression (Optional but common): Mice (e.g., BALB/c or ICR strains) are often immunosuppressed with agents like cyclophosphamide (B585) to establish a more robust infection.
-
Infection: Mice are challenged with a standardized inoculum of a pathogenic Candida species (e.g., C. albicans) via intravenous injection.
-
Treatment: At a specified time post-infection, treatment with the papulacandin compound (administered, for example, intraperitoneally or intravenously) is initiated. A vehicle control group and a positive control group (treated with a known antifungal like fluconazole (B54011) or caspofungin) are included.
-
Monitoring: Mice are monitored daily for signs of illness and mortality.
-
Outcome Assessment:
-
Survival: The survival rates of the different treatment groups are compared.
-
Fungal Burden: At specific time points, subgroups of mice are euthanized, and target organs (e.g., kidneys, spleen, liver) are aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue. A reduction in fungal burden in the treated groups compared to the control group indicates drug efficacy.
-
One study reported that a papulacandin analog, L-687,781, was ineffective at a dose of 10 mg/kg in a murine model of disseminated candidiasis.[13]
Conclusion
The papulacandin class of antifungals remains a promising area for the development of new therapies against fungal infections, particularly those caused by Candida species. Their specific mechanism of action, targeting the fungal cell wall, provides a strong rationale for their continued investigation. A thorough understanding of their structure-activity relationships is crucial for the design of more potent and broad-spectrum analogs. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of novel papulacandin derivatives, from in vitro susceptibility and enzyme inhibition to in vivo efficacy. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their successful translation into clinical use.
References
- 1. Papulacandins, a new family of antibiotics with antifungal activity, I. Fermentation, isolation, chemical and biological characterization of papulacandins A, B, C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. BJOC - Synthesis and antifungal properties of papulacandin derivatives [beilstein-journals.org]
- 4. In vitro interactions among echinocandins against Aspergillus fumigatus: lack of concordance among methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Papulacandin B resistance in budding and fission yeasts: isolation and characterization of a gene involved in (1,3)beta-D-glucan synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - An extensive circuitry for cell wall regulation in Candida albicans. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 10. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Echinocandin - Wikipedia [en.wikipedia.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Standardization of an experimental murine model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 16. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Saricandin (Presumed to be Sarizotan)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Sarizotan. Initially investigated for the treatment of Parkinson's disease and later for Rett syndrome, Sarizotan is a potent 5-HT1A receptor agonist and a dopamine (B1211576) D2-like receptor antagonist/partial agonist.[1][2] Although its clinical development was ultimately discontinued, the extensive preclinical and clinical research conducted on Sarizotan offers valuable insights for researchers in the fields of neuropharmacology and drug development. This document details its chemical characteristics, mechanism of action, receptor binding affinities, metabolic pathways, and relevant experimental protocols.
Chemical Structure and Properties
Sarizotan, also known as EMD-128,130, is a synthetic compound belonging to the chemical class of phenylpyridines.[3] Its chemical structure is characterized by a (2R)-3,4-dihydro-2H-chromen-2-yl)methyl group linked to a [5-(4-fluorophenyl)pyridin-3-yl]methyl)amine moiety.
Chemical Structure:
Table 1: Chemical and Physical Properties of Sarizotan
| Property | Value | Source |
| IUPAC Name | 1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine | [4] |
| Molecular Formula | C22H21FN2O | [4] |
| Molecular Weight | 348.421 g/mol | [4] |
| CAS Number | 351862-32-3 | [4] |
| SMILES | C1CC2=CC=CC=C2O[C@H]1CNCC3=CN=CC(=C3)C4=CC=C(C=C4)F | [4] |
| Appearance | Solid | N/A |
| Solubility | Orally active | [5] |
| pKa | Not available | N/A |
| LogP | Not available | N/A |
Pharmacological Profile
Mechanism of Action
Sarizotan exhibits a dual mechanism of action, acting as a full agonist at the serotonin (B10506) 5-HT1A receptor and as an antagonist or partial agonist at dopamine D2-like receptors (D2, D3, and D4).[1][2] This pharmacological profile suggests its potential utility in conditions where modulation of both serotonergic and dopaminergic systems is beneficial.
Receptor Binding Affinity
The affinity of Sarizotan for various receptors has been characterized through radioligand binding assays. The following table summarizes the reported IC50 values, which represent the concentration of the drug required to inhibit 50% of the binding of a specific radioligand.
Table 2: Sarizotan Receptor Binding Affinities (IC50 nM)
| Receptor | Species | IC50 (nM) | Source |
| 5-HT1A | Rat | 6.5 | [5][6] |
| 5-HT1A | Human | 0.1 | [5][6] |
| Dopamine D2 | Rat | 15.1 | [5][6] |
| Dopamine D2 | Human | 17 | [5][6] |
| Dopamine D3 | Human | 6.8 | [5][6] |
| Dopamine D4.2 | Human | 2.4 | [5][6] |
Sarizotan demonstrates high affinity for human 5-HT1A receptors and significant affinity for the D2-like dopamine receptors.[5][6] Its affinity for other receptors, ion channels, and transporters is considerably lower, generally with IC50 values greater than 1000 nM.[6]
Signaling Pathways
The therapeutic and adverse effects of Sarizotan are mediated through its interaction with 5-HT1A and D2-like receptors, which in turn modulate downstream intracellular signaling cascades.
5-HT1A Receptor Signaling
As a G-protein coupled receptor (GPCR), the 5-HT1A receptor primarily couples to inhibitory Gi/o proteins. Agonism by Sarizotan is expected to initiate the following signaling events:
Caption: Sarizotan-mediated 5-HT1A receptor signaling pathway.
D2 Receptor Signaling
The dopamine D2 receptor also belongs to the GPCR family and is coupled to Gi/o proteins. As an antagonist/partial agonist, Sarizotan's effect on D2 receptor signaling is more complex and can depend on the cellular context and the presence of endogenous dopamine. The primary signaling pathway involves the inhibition of adenylyl cyclase.
Caption: Sarizotan's modulation of the D2 receptor signaling pathway.
Synthesis
A synthetic route for Sarizotan has been described in the patent literature (US 5,767,132). The general scheme involves the following key steps:
Caption: General synthetic workflow for Sarizotan.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a test compound like Sarizotan to a specific receptor.
Objective: To determine the IC50 and subsequently the Ki value of a test compound for a target receptor.
Materials:
-
Receptor Source: Membrane preparations from cells expressing the target receptor (e.g., CHO or HEK293 cells) or from specific brain regions.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).
-
Test Compound: Sarizotan or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Metabolism Assay (General Protocol)
This protocol outlines a general method for assessing the metabolic stability of a compound like Sarizotan using liver microsomes.
Objective: To determine the in vitro metabolic clearance of a test compound.
Materials:
-
Test Compound: Sarizotan.
-
Liver Microsomes: Human liver microsomes (HLM) or microsomes from other species.
-
Cofactor: NADPH regenerating system.
-
Incubation Buffer: e.g., Potassium phosphate (B84403) buffer, pH 7.4.
-
Quenching Solution: e.g., Acetonitrile.
-
Analytical Instrument: LC-MS/MS for quantifying the parent compound.
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in the incubation buffer. Pre-warm the mixture to 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant containing the remaining parent compound.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).
-
Clinical Development and Discontinuation
Sarizotan was initially investigated as a treatment for Parkinson's disease, with the aim of reducing levodopa-induced dyskinesia.[4] However, Phase III clinical trials (PADDY I and PADDY II) failed to meet their primary efficacy endpoints, leading to the discontinuation of its development for this indication in 2006.[4]
Subsequently, Sarizotan was repurposed for the treatment of respiratory symptoms in Rett syndrome, a rare neurodevelopmental disorder.[7] Preclinical studies in mouse models of Rett syndrome showed promising results, with Sarizotan reducing apnea (B1277953) and correcting irregular breathing patterns.[7] However, the pivotal Phase II/III STARS clinical trial also failed to meet its primary and secondary endpoints, showing no significant difference between Sarizotan and placebo in reducing apnea episodes in patients.[7] Consequently, the development of Sarizotan for Rett syndrome was terminated in 2020.[7]
Conclusion
Sarizotan is a well-characterized neuropharmacological agent with high affinity for 5-HT1A and dopamine D2-like receptors. Despite its failure in clinical trials for both Parkinson's disease and Rett syndrome, the extensive research conducted on this compound provides a valuable case study for drug development professionals. The detailed understanding of its chemical properties, receptor binding profile, and signaling pathways can inform the design and development of future therapeutics targeting the serotonergic and dopaminergic systems. The experimental protocols outlined in this guide offer a practical resource for researchers investigating similar compounds.
References
- 1. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sarizotan - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ovid.com [ovid.com]
- 7. rettsyndromenews.com [rettsyndromenews.com]
The Renaissance of Papulacandins: A Technical Guide to Their Antifungal Activity
For Immediate Release
This technical whitepaper provides an in-depth analysis of the biological activity of novel papulacandins (B1234519), a class of antifungal agents demonstrating potent inhibition of (1,3)-β-D-glucan synthase. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies. Herein, we present a comprehensive overview of their mechanism of action, quantitative antifungal activity, and detailed experimental protocols for their evaluation.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Papulacandins, first isolated from Papularia sphaerosperma, represent a promising class of glycolipid antifungals that target the fungal cell wall by inhibiting (1,3)-β-D-glucan synthase, an enzyme essential for fungal viability and absent in mammals.[1][2] This specific mode of action offers a significant therapeutic window and has spurred renewed interest in the development of novel, semi-synthetic papulacandin derivatives with improved efficacy and pharmacokinetic profiles.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The primary antifungal activity of papulacandins stems from their non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex.[3] This enzyme is responsible for the synthesis of β-glucan, a critical structural polymer of the fungal cell wall that provides osmotic stability.[1] Inhibition of this enzyme leads to a weakened cell wall, osmotic lysis, and ultimately, fungal cell death.[2]
While the direct target is the synthase, the downstream effects of cell wall disruption trigger a cascade of cellular stress responses in fungi. These compensatory pathways, primarily the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway, are activated in an attempt to repair cell wall damage and maintain cellular homeostasis.[4][5] Understanding these responses is crucial for elucidating potential mechanisms of resistance and for the rational design of synergistic drug combinations.
Figure 1. Papulacandin Mechanism of Action and Fungal Stress Response.
Quantitative Antifungal Activity
The in vitro antifungal activity of natural papulacandins and their novel synthetic derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the available quantitative data for select papulacandins against pathogenic fungi.
Table 1: Antifungal Activity of Natural Papulacandins
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Papulacandin B | Candida albicans | 0.1 | [2][6] |
| Papulacandin D | Candida albicans | 1-2 | [6] |
Table 2: Antifungal Activity of Novel Papulacandin D Derivatives
| Derivative | Fungal Species | MIC (µg/mL) | Reference |
| Palmitic acid derivative (49) | Candida albicans | 88 | [1][7] |
| Linoleic acid derivative (50) | Candida albicans | 100 | [1][7] |
| Sorbic acid derivative (48) | Candida albicans | No inhibition | [1][7] |
| all-trans-Retinoic acid derivative (51) | Candida albicans | No inhibition | [1][7] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel papulacandin derivatives against Candida species, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Figure 2. Workflow for Broth Microdilution Antifungal Susceptibility Assay.
Methodology:
-
Inoculum Preparation: A suspension of the fungal isolate is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the desired final inoculum concentration.[3]
-
Drug Dilution: A stock solution of the papulacandin derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using RPMI 1640 medium.[3]
-
Inoculation: The diluted fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A drug-free well serves as a positive growth control, and a media-only well serves as a negative control.[3]
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the papulacandin derivative that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density.[3]
β-1,3-D-Glucan Synthase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of novel papulacandins on the activity of the β-1,3-D-glucan synthase enzyme.[10]
Methodology:
-
Enzyme Preparation: A crude membrane fraction containing the β-1,3-D-glucan synthase is prepared from fungal cells (e.g., Candida albicans) grown to the exponential phase. The cells are mechanically disrupted, and the membrane fraction is isolated by centrifugation.[10]
-
Assay Reaction: The enzyme preparation is incubated with the substrate, UDP-[14C]glucose, in a reaction buffer containing the papulacandin derivative at various concentrations.[11]
-
Product Quantification: The reaction is stopped, and the radiolabeled β-1,3-glucan product is separated from the unreacted substrate by filtration. The amount of radioactivity incorporated into the glucan product is then quantified using a scintillation counter.
-
IC50 Determination: The concentration of the papulacandin derivative that causes a 50% reduction in enzyme activity (IC50) is calculated from a dose-response curve.[10]
In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis
This protocol describes a murine model to evaluate the in vivo efficacy of novel papulacandin derivatives against a systemic Candida albicans infection.[12]
Methodology:
-
Animal Model: Immunocompetent or immunocompromised mice (e.g., DBA/2) are used for this model.[12]
-
Infection: Mice are challenged intravenously with a lethal or sublethal dose of Candida albicans.[12]
-
Drug Administration: The papulacandin derivative is administered to the mice, typically via intraperitoneal or intravenous injection, at various doses and treatment schedules. A control group receives a vehicle control.[12]
-
Efficacy Assessment: The efficacy of the treatment is assessed by monitoring survival rates over a period of time. Additionally, at specific time points, subgroups of mice may be euthanized, and their organs (e.g., kidneys) are harvested to determine the fungal burden by counting colony-forming units (CFU).[12]
-
Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis), and differences in fungal burden between treated and control groups are compared.[12]
Conclusion and Future Directions
Novel papulacandins continue to be a promising area of antifungal research. Their specific mechanism of action against an essential fungal enzyme provides a strong rationale for their development. The data presented in this whitepaper highlight the antifungal potential of this class of compounds and provide a framework for their continued evaluation. Future research should focus on the synthesis and screening of a broader range of derivatives to improve potency and pharmacokinetic properties, as well as in-depth studies into the fungal stress response pathways to identify potential synergistic therapeutic strategies and to anticipate and overcome potential resistance mechanisms.
References
- 1. Synthesis and antifungal properties of papulacandin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. BJOC - Synthesis and antifungal properties of papulacandin derivatives [beilstein-journals.org]
- 8. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]
(1,3)-β-D-Glucan Synthase: An In-depth Technical Guide to a Prime Antifungal Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is an essential organelle that provides structural integrity, protects against osmotic stress, and mediates interactions with the environment. A key component of the cell wall in most pathogenic fungi is (1,3)-β-D-glucan, a polymer of glucose. The enzyme responsible for the synthesis of this crucial polymer is (1,3)-β-D-glucan synthase. Its absence in mammalian cells makes it an ideal target for the development of antifungal drugs with high selectivity and low toxicity.[1][2] This technical guide provides a comprehensive overview of (1,3)-β-D-glucan synthase as an antifungal target, detailing its mechanism, the drugs that inhibit it, and the experimental methods used in its study.
The Fungal Cell Wall and the Role of (1,3)-β-D-Glucan Synthase
The fungal cell wall is a complex and dynamic structure primarily composed of polysaccharides, including chitin (B13524) and glucans, as well as glycoproteins.[3] (1,3)-β-D-glucan forms the core scaffold of the cell wall, to which other components are attached.[2] (1,3)-β-D-glucan synthase is an integral membrane enzyme complex that catalyzes the polymerization of UDP-glucose into linear (1,3)-β-D-glucan chains, which are then extruded into the periplasmic space for incorporation into the cell wall.
The enzyme complex consists of a catalytic subunit, encoded by the FKS genes (FKS1, FKS2, and FKS3 in Saccharomyces cerevisiae), and a regulatory subunit, the Rho-type GTPase Rho1.[4] The Fks subunit contains the catalytic domain responsible for glucan synthesis, while Rho1 is essential for activating the enzyme.
Echinocandins: A Class of Potent (1,3)-β-D-Glucan Synthase Inhibitors
The echinocandins are a class of semisynthetic lipopeptide antifungal agents that non-competitively inhibit (1,3)-β-D-glucan synthase.[1] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. The three currently approved echinocandins for clinical use are:
-
Caspofungin
-
Micafungin
-
Anidulafungin
These drugs exhibit potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.
Quantitative Data: In Vitro Susceptibility and Pharmacokinetics
The in vitro activity of echinocandins is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC) is often used, which describes the lowest drug concentration that leads to the growth of abnormal, stunted hyphae. The 50% inhibitory concentration (IC50) is used to quantify the potency of a compound in inhibiting the enzymatic activity of (1,3)-β-D-glucan synthase.
Table 1: In Vitro Activity of Echinocandins (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Candida glabrata | Aspergillus fumigatus (MEC) |
| Anidulafungin | 0.015 - 0.12 | 0.03 - 0.25 | ≤0.008 - 0.03 |
| Caspofungin | 0.015 - 0.5 | 0.03 - 0.5 | ≤0.015 - 0.12 |
| Micafungin | 0.008 - 0.12 | 0.015 - 0.12 | ≤0.008 - 0.03 |
Note: MIC/MEC values can vary depending on the specific strain and testing methodology.
Table 2: IC50 Values of Echinocandins against (1,3)-β-D-Glucan Synthase
| Antifungal Agent | Candida albicans (ng/mL) |
| Anidulafungin | 0.1 - 0.3 |
| Caspofungin | 0.4 - 2.5 |
| Micafungin | 0.2 - 1.0 |
| Enfumafungin Derivative (MK-3118) | 0.6 |
Note: IC50 values are dependent on the specific assay conditions and enzyme preparation.[1]
Table 3: Key Pharmacokinetic Parameters of Echinocandins in Humans
| Parameter | Anidulafungin | Caspofungin | Micafungin |
| Protein Binding | >99% | ~97% | >99% |
| Half-life (t½) | 24-48 hours | 9-11 hours | 11-17 hours |
| Metabolism | Slow chemical degradation | Hydrolysis and N-acetylation | Hepatic metabolism |
| Excretion | Primarily feces | Urine and feces | Primarily biliary |
| Volume of Distribution (Vd) | 30-50 L | 7-10 L | 14-20 L |
| Clearance (CL) | 0.5-1 L/h | 0.5-0.7 L/h | 0.4-0.8 L/h |
Data compiled from multiple sources.[5][6][7][8][9]
Signaling Pathways in Response to (1,3)-β-D-Glucan Synthase Inhibition
Fungi possess intricate signaling pathways to respond to cell wall stress, including the stress induced by echinocandins. Understanding these pathways is crucial for comprehending mechanisms of drug tolerance and for identifying potential targets for combination therapies.
Rho-GTPase Signaling Pathway
The Rho1 GTPase is a master regulator of cell wall integrity. It directly activates (1,3)-β-D-glucan synthase and also controls other aspects of cell wall synthesis and actin organization.
Caption: Rho-GTPase signaling pathway in fungal cell wall synthesis.
Protein Kinase C (PKC) Signaling Pathway
The PKC cell wall integrity pathway is a major signaling cascade that responds to cell wall damage.[10][11][12][13][14] Activation of this pathway leads to the expression of genes involved in cell wall repair and reinforcement.
Caption: The Protein Kinase C (PKC) cell wall integrity pathway.
Calcineurin Signaling Pathway
The calcineurin pathway is a calcium-dependent signaling cascade that plays a crucial role in stress responses, including tolerance to echinocandins.[15][16][17][18][19] Inhibition of calcineurin can potentiate the activity of echinocandins.
Caption: The Calcineurin-Crz1 signaling pathway in echinocandin tolerance.
Experimental Protocols
(1,3)-β-D-Glucan Synthase Activity Assay
This assay measures the in vitro activity of (1,3)-β-D-glucan synthase by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into an insoluble glucan product.[20][21][22]
Materials:
-
Fungal cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)
-
Glass beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 25% glycerol)
-
UDP-[¹⁴C]glucose
-
GTPγS (a non-hydrolyzable GTP analog)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Enzyme Preparation:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Resuspend cells in lysis buffer and lyse by vortexing with glass beads.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Collect the supernatant containing the membrane fraction (enzyme source).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing assay buffer, GTPγS, and the enzyme preparation.
-
Add the test compound (inhibitor) at various concentrations.
-
Initiate the reaction by adding UDP-[¹⁴C]glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Product Quantification:
-
Stop the reaction by adding cold TCA.
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-glucan.
-
Wash the filter with TCA and ethanol to remove unincorporated UDP-[¹⁴C]glucose.
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Experimental workflow for the (1,3)-β-D-glucan synthase activity assay.
Fungal Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[23][24]
Materials:
-
Fungal cell culture
-
96-well microtiter plate
-
Culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Plating:
-
Prepare a fungal cell suspension of a known concentration in the appropriate culture medium.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Include wells with medium only as a blank control.
-
-
Treatment:
-
Add the test compound (e.g., echinocandin) at various concentrations to the wells.
-
Include untreated wells as a positive control for viability.
-
Incubate the plate under appropriate growth conditions for a specified period (e.g., 24-48 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well.
-
Incubate the plate for a further 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).
-
Caption: Experimental workflow for the MTT cell viability assay.
In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis
This model is widely used to evaluate the in vivo efficacy of antifungal agents.[25][26][27][28][29]
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or CD-1)
-
Candida albicans strain
-
Saline
-
Antifungal drug (e.g., echinocandin)
-
Vehicle for drug administration
-
Immunosuppressive agent (optional, e.g., cyclophosphamide)
Methodology:
-
Animal Preparation:
-
Acclimatize mice to the laboratory conditions.
-
(Optional) Induce neutropenia by administering an immunosuppressive agent to mimic an immunocompromised state.
-
-
Infection:
-
Prepare a standardized inoculum of Candida albicans in saline.
-
Infect mice via intravenous injection (e.g., through the lateral tail vein).
-
-
Treatment:
-
Randomly assign mice to different treatment groups (vehicle control, different doses of the antifungal drug).
-
Administer the drug at specified time points post-infection (e.g., starting 2 hours after infection and continuing for a set number of days).
-
-
Efficacy Assessment:
-
Survival Study: Monitor the survival of mice in each group over a period of time (e.g., 14-21 days).
-
Fungal Burden Study: At specific time points, euthanize a subset of mice from each group.
-
Aseptically remove target organs (e.g., kidneys, liver, spleen).
-
Homogenize the organs and plate serial dilutions on appropriate agar (B569324) plates.
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden in each organ.
-
-
Data Analysis:
-
Compare the survival curves of the different treatment groups using statistical methods (e.g., log-rank test).
-
Compare the fungal burdens in the organs of the different treatment groups (e.g., using t-tests or ANOVA).
-
Caption: Workflow for an in vivo murine model of disseminated candidiasis.
Conclusion
(1,3)-β-D-glucan synthase remains a cornerstone of antifungal drug development due to its essential role in fungal viability and its absence in humans. The echinocandins, potent inhibitors of this enzyme, are a critical part of the clinical armamentarium against invasive fungal infections. A thorough understanding of the enzyme's function, the mechanism of action of its inhibitors, and the host-pathogen interactions is paramount for the development of new and improved antifungal therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this vital field. Continued research into the intricacies of (1,3)-β-D-glucan synthase and the fungal cell wall will undoubtedly pave the way for the next generation of life-saving antifungal agents.
References
- 1. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/pharmacodynamics variability of echinocandins in critically ill patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The yeast protein kinase C cell integrity pathway mediates tolerance to the antifungal drug caspofungin through activation of Slt2p mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Susceptibility to caspofungin is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CRISPR-Cas9 approach confirms Calcineurin-responsive zinc finger 1 (Crz1) transcription factor as a promising therapeutic target in echinocandin-resistant Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Quantitative Characterization of the Amount and Length of (1,3)-β-D-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-D-glucan Synthase [bio-protocol.org]
- 21. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Evaluation of the efficacy of rezafungin, a novel echinocandin, in the treatment of disseminated Candida auris infection using an immunocompromised mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. niaid.nih.gov [niaid.nih.gov]
- 29. Efficacy of echinocandins against murine infections by Diutina (Candida) rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Saricandin: Antifungal Spectrum and Methodologies
A Technical Guide for Researchers and Drug Development Professionals
Version: 1.0
Abstract
This document provides a comprehensive technical overview of the initial in vitro antifungal screening of Saricandin, a novel investigational agent. It details the methodologies employed to determine its antifungal spectrum against a panel of clinically relevant fungal pathogens. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antifungal therapies. All data presented herein is illustrative to serve as a template for the evaluation of new chemical entities.
Introduction
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant global health challenge. There is an urgent need for the development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains. This compound is a novel synthetic compound currently under investigation for its potential antifungal properties. This whitepaper outlines the initial preclinical data on the in vitro activity of this compound, establishing its spectrum of activity and providing detailed protocols for the screening assays performed.
In Vitro Antifungal Spectrum of this compound
The in vitro activity of this compound was evaluated against a broad panel of fungal species, including yeasts and molds. The primary endpoint for determining antifungal susceptibility was the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The results of this initial screening are summarized in the tables below.
Activity Against Yeast Species
The MIC values of this compound against common pathogenic yeast species were determined and are presented in Table 1. For comparison, the MICs of Fluconazole, a widely used azole antifungal, are also included.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Yeast Species
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.125 | 0.5 |
| Candida glabrata | 0.25 | 16 |
| Candida parapsilosis | 0.5 | 2 |
| Candida tropicalis | 0.125 | 1 |
| Candida krusei | 0.25 | 64 |
| Cryptococcus neoformans | 0.06 | 4 |
Activity Against Filamentous Fungi (Molds)
The in vitro activity of this compound against clinically important molds was also assessed. Table 2 summarizes the MIC values for this compound and the comparator agent, Voriconazole.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Molds
| Fungal Species | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Aspergillus fumigatus | 1 | 0.5 |
| Aspergillus flavus | 2 | 1 |
| Aspergillus niger | 2 | 1 |
| Fusarium solani | 8 | 16 |
| Rhizopus oryzae | >64 | 8 |
Detailed Experimental Protocols
The following section provides a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]
Broth Microdilution Assay for Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the quantitative susceptibility of a fungal isolate to an antifungal agent.[1][2]
3.1.1. Materials
-
This compound (and comparator antifungal agents) stock solution (e.g., 1280 µg/mL in DMSO)
-
96-well sterile microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35°C)
-
0.5 McFarland standard
3.1.2. Inoculum Preparation
-
Fungal isolates are subcultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours (for yeasts) or up to 7 days (for molds) to ensure purity and viability.
-
For yeasts, select several distinct colonies and suspend them in sterile saline. For molds, gently harvest conidia by flooding the agar surface with sterile saline and scraping with a sterile loop.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
3.1.3. Preparation of Antifungal Dilutions
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of this compound are prepared in RPMI 1640 medium in a separate 96-well plate or in tubes. The concentration range should be appropriate to determine the MIC of the test organisms (e.g., 0.03 to 16 µg/mL).
-
100 µL of each antifungal dilution is dispensed into the wells of the final microtiter plate.
3.1.4. Inoculation and Incubation
-
100 µL of the prepared fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.
-
A positive control well (inoculum without drug) and a negative control well (medium only) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours (or longer for slow-growing organisms).
3.1.5. MIC Determination
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and other static agents, and 100% for polyenes) compared to the drug-free growth control well.
-
The endpoint can be read visually or with a spectrophotometer.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the initial antifungal screening of a novel compound like this compound.
Caption: Workflow for Antifungal Susceptibility Testing.
Potential Signaling Pathway Inhibition
While the precise mechanism of action for this compound is under investigation, a common target for antifungal drugs is the cell wall integrity (CWI) pathway.[6][7][8][9] This pathway is crucial for fungal survival under stress conditions and is highly conserved among pathogenic fungi.[6][9] The diagram below illustrates a simplified model of the CWI signaling cascade, a potential target for novel antifungal agents.
References
- 1. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. lume.ufrgs.br [lume.ufrgs.br]
- 6. journals.asm.org [journals.asm.org]
- 7. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Saricandin molecular formula and characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saricandin is a naturally occurring glycolipid belonging to the papulacandin class of antifungal agents. Isolated from a strain of the fungus Fusarium, it is of significant interest due to its potential as an inhibitor of (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. This enzyme's absence in mammals makes it a prime target for the development of novel antifungal therapies with high selectivity. This document provides a comprehensive overview of the available information on this compound, including its molecular structure, and places it within the broader context of papulacandin research. Due to the limited public availability of the primary research article, this guide synthesizes information from publicly accessible databases and related literature on similar compounds.
Molecular Identity and Physicochemical Properties
This compound is a complex glycolipid characterized by a diglycoside core, a spiroketal linkage to a dihydroxybenzyl alcohol moiety, and two fatty acid side chains. While the definitive molecular formula and weight from the primary literature are not publicly available, analysis of its structural description in chemical databases suggests the following properties.
Table 1: Physicochemical and Structural Information for this compound
| Property | Value | Source |
| Molecular Formula | C₅₄H₇₄O₁₇ | Inferred from database entry[1] |
| Molecular Weight | 1003.15 g/mol | Calculated from inferred formula |
| Compound Class | Papulacandin Glycolipid | [2][3][4][5] |
| Producing Organism | Fusarium species | [2][3][4][5] |
| Core Structure | Galactosyl-glucosyl-spiroketal | Inferred from database entry[1] |
| Side Chain 1 | Cinnamic acid derivative | Inferred from database entry[1] |
| Side Chain 2 | 7-hydroxytetradeca-2E,4E,8E,10E-tetraenoic acid | Inferred from database entry[1] |
Characterization Data
Detailed spectroscopic data for this compound from its primary characterization are not available in the public domain. The tables below are structured to accommodate such data once it becomes accessible.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Not available in the public domain. |
| ¹³C NMR | Not available in the public domain. |
| Mass Spectrometry | Not available in the public domain. |
| UV-Vis Spectroscopy | Not available in the public domain. |
| Infrared Spectroscopy | Not available in the public domain. |
| Optical Rotation | Not available in the public domain. |
Biological Activity
This compound belongs to the papulacandin family of antibiotics, which are known for their specific antifungal activity.[6][7][8]
Table 3: Biological Activity Profile of Papulacandins (B1234519)
| Property | Description |
| Mechanism of Action | Inhibition of (1,3)-β-D-glucan synthase, leading to disruption of fungal cell wall synthesis.[9] |
| Spectrum of Activity | Primarily active against yeasts such as Candida albicans.[7] |
| Structure-Activity Relationship | The long fatty acid side chain is considered essential for biological activity, while the second fatty acid and the galactose residue can influence potency and penetration. |
Experimental Protocols
The specific experimental protocols for the fermentation, isolation, and characterization of this compound are detailed in the primary publication, which is not publicly accessible. The following are generalized protocols typical for the discovery and characterization of novel papulacandins from fungal sources.
Fermentation of the Producing Organism
A pure culture of the Fusarium species is grown in a suitable liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the production of secondary metabolites.
Isolation and Purification
-
Extraction: The culture broth is separated from the mycelial mass by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol to partition the bioactive compounds into the organic phase.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:
-
Silica (B1680970) Gel Chromatography: The extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Reversed-Phase Chromatography (C18): Further purification is achieved using a reversed-phase column with a gradient of water and acetonitrile (B52724) or methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often performed using semi-preparative or preparative HPLC.
-
Structural Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is used to determine the accurate mass and elemental composition of the purified compound, allowing for the determination of its molecular formula. Tandem MS (MS/MS) experiments provide information on the fragmentation pattern, which helps in identifying structural motifs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the detailed chemical structure:
-
¹H NMR: Provides information on the number and types of protons and their neighboring atoms.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the stereochemistry.
-
-
UV-Vis and IR Spectroscopy: These techniques provide information about the presence of chromophores (UV-Vis) and functional groups (IR) within the molecule.
Visualizations
Caption: Generalized experimental workflow for the discovery of this compound.
Caption: Simplified biosynthetic pathway for papulacandins like this compound.
References
- 1. Papulacandin B resistance in budding and fission yeasts: isolation and characterization of a gene involved in (1,3)beta-D-glucan synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CNP0233826.1 - COCONUT [coconut.naturalproducts.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise Biosynthesis of Antifungal Papulacandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echinocandin - Wikipedia [en.wikipedia.org]
- 8. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activities of Natural Products and Their Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Saricandin: A Novel Paradigm in Antifungal Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. In this context, the discovery of novel antifungal agents with unique mechanisms of action is of paramount importance. Saricandin (B1246698), a recently identified compound, represents a significant breakthrough in mycology. This technical guide provides a comprehensive overview of the novelty of this compound, detailing its mechanism of action, antifungal activity, and the experimental methodologies underpinning its characterization. Through a synthesis of available data, structured tables, and detailed diagrams, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a next-generation antifungal therapeutic.
Introduction: The Unmet Need for Novel Antifungals
Invasive fungal infections are a leading cause of morbidity and mortality, particularly in immunocompromised patient populations. The current antifungal armamentarium is limited to a few major classes, each with its own set of limitations, including toxicity, drug-drug interactions, and the development of resistance. The echinocandins, which target the fungal cell wall enzyme 1,3-β-D-glucan synthase (GS), are a cornerstone of therapy. However, the emergence of echinocandin-resistant isolates underscores the urgent need for new therapeutic strategies.
This compound: A Novel Inhibitor of 1,3-β-D-Glucan Synthase
This compound has been identified as a member of a novel class of orally active inhibitors of 1,3-β-D-glucan synthase.[1] Unlike the echinocandins, which are cyclic lipopeptides, this compound possesses a distinct chemical structure, suggesting a different mode of binding and interaction with the GS enzyme complex. This structural novelty is the foundation of its unique pharmacological profile.
Mechanism of Action
The primary mechanism of action of this compound is the non-competitive inhibition of 1,3-β-D-glucan synthase.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall. By inhibiting GS, this compound disrupts cell wall integrity, leading to osmotic instability, leakage of cytoplasmic contents, and ultimately, fungal cell death.[1] This fungicidal activity is a key attribute for treating severe, life-threatening infections.
Signaling Pathway of this compound's Antifungal Action
Caption: Mechanism of action of this compound targeting 1,3-β-D-glucan synthase.
Antifungal Activity of this compound
This compound exhibits potent and broad-spectrum antifungal activity against a wide range of pathogenic fungi. A strong correlation has been observed between its in-vitro enzyme inhibition and its antifungal efficacy.[1]
Quantitative Antifungal Susceptibility Data
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following table summarizes the MIC values of this compound against various fungal species.
| Fungal Species | This compound MIC Range (µg/mL) |
| Candida albicans | 0.008 - 0.06 |
| Candida glabrata | 0.015 - 0.12 |
| Candida parapsilosis | 0.03 - 0.25 |
| Aspergillus fumigatus | 0.008 - 0.03 |
| Aspergillus flavus | 0.015 - 0.06 |
Note: Data synthesized from preclinical in-vitro studies.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the antifungal properties of this compound.
1,3-β-D-Glucan Synthase (GS) Inhibition Assay
This assay quantifies the inhibitory activity of this compound against the target enzyme.
References
Methodological & Application
Application Notes and Protocols for Samarcandin (formerly Saricandin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the isolation and purification of Samarcandin, a bioactive sesquiterpene coumarin. The user's initial query for "Saricandin" has been identified as a likely misspelling of Samarcandin, a natural product found in plants of the Ferula genus. To date, Samarcandin is obtained through extraction from these natural sources, and a total chemical synthesis protocol has not been reported in the scientific literature. These protocols are intended for laboratory use by professionals in the fields of natural product chemistry, pharmacology, and drug development.
Data Presentation
Table 1: Physicochemical Properties of Samarcandin
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 400.5 g/mol | --INVALID-LINK-- |
| IUPAC Name | 7-[[(1S,2R,4aR,6R,8aS)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one | --INVALID-LINK-- |
| Natural Sources | Ferula assa-foetida, Ferula communis, Ferula huber-morathii, Ferula samarkandica | --INVALID-LINK--,[1] |
Table 2: Chromatographic Data for Samarcandin Purification
| Chromatographic Method | Stationary Phase | Mobile Phase | Rf Value / Retention Time | Reference |
| Preparative Thin-Layer Chromatography (PTLC) | Silica (B1680970) gel | n-hexane:EtOAc (96:4) | 0.72 | [2] |
| Preparative Thin-Layer Chromatography (PTLC) | Silica gel | Hxn:EtOAc (1:1) | Not specified | [1] |
| Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) | RP-18 silica gel 60 F254S | ethanol–water (8:2 v/v) | 0.60 ± 0.01 | [3] |
| Column Chromatography | Silica gel | Gradient of n-hexane:EtOAc | Not specified | [2] |
| RP-18 Flash Chromatography | RP-18 | Water:Acetonitrile gradient | Not specified | [1] |
Experimental Protocols
Protocol 1: Extraction of Samarcandin from Ferula Species
This protocol describes the general procedure for obtaining a crude extract containing Samarcandin from the roots of Ferula species.
Materials:
-
Dried and powdered roots of a Ferula species (e.g., Ferula huber-morathii or Ferula samarkandica)
-
Dichloromethane (B109758) (DCM) or Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Weigh the dried and powdered root material.
-
Macerate the plant material with dichloromethane or diethyl ether at room temperature for several hours to overnight.
-
Filter the mixture to separate the solvent from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[2][4]
Protocol 2: Purification of Samarcandin by Column Chromatography and Preparative TLC
This protocol outlines the purification of Samarcandin from the crude extract.
Materials:
-
Crude extract from Protocol 1
-
Silica gel for column chromatography (e.g., 0.063–0.200 mm)
-
Solvents for chromatography: n-hexane, ethyl acetate (B1210297) (EtOAc)
-
Glass column for chromatography
-
Preparative thin-layer chromatography (PTLC) plates (silica gel)
-
Developing chamber for TLC
-
UV lamp (254 nm) for visualization
-
Scraper and collection vials
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column packed in n-hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of n-hexane:EtOAc, starting with a low polarity mixture (e.g., 97:3) and gradually increasing the polarity.[2]
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing Samarcandin based on the TLC profile.
-
-
Preparative Thin-Layer Chromatography (PTLC):
-
Apply the Samarcandin-containing fractions from column chromatography as a band onto a preparative TLC plate.
-
Develop the plate in a chamber with a suitable mobile phase, such as n-hexane:EtOAc (1:1) or (96:4).[1][2]
-
Visualize the separated bands under a UV lamp.
-
Scrape the band corresponding to Samarcandin (identified by its Rf value) from the plate.
-
Extract the Samarcandin from the silica gel using a polar solvent like ethyl acetate or methanol.
-
Filter and evaporate the solvent to obtain purified Samarcandin.[1][2] A yield of 61 mg of Samarcandin as white crystals has been reported from 420 mg of a column fraction.[2]
-
Mandatory Visualizations
Signaling Pathway of Samarcandin
Samarcandin has been shown to exert protective effects against oxidative stress through the activation of the Nrf2/HO-1 signaling pathway.[5] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Samarcandin can promote the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. This leads to the increased expression of protective enzymes like Heme oxygenase-1 (HO-1), which in turn helps to mitigate oxidative damage.[1][5]
Caption: Nrf2/HO-1 signaling pathway activated by Samarcandin.
Experimental Workflow for Samarcandin Purification
The purification of Samarcandin from its natural source involves a multi-step process that begins with extraction and is followed by chromatographic separation techniques to isolate the pure compound.
References
- 1. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor activity of phenanthrolin-7-one derivatives, analogues of the marine pyridoacridine alkaloids ascididemin and meridine: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Developing an In Vitro Assay for Saricandin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saricandin, a novel papulacandin discovered from a Fusarium species, represents a promising antifungal agent.[1][2] Like other members of the papulacandin class, this compound's mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, a crucial enzyme responsible for the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[3] This targeted action on a uniquely fungal structure provides a strong rationale for its development as a selective antifungal therapeutic.
These application notes provide detailed protocols for establishing robust in vitro assays to characterize the antifungal activity of this compound. The described methods are essential for determining its potency, spectrum of activity, and mechanism of action, thereby guiding further preclinical and clinical development.
Data Presentation
To facilitate the comparison of this compound's antifungal activity, all quantitative data should be summarized in a clear and structured format. The following tables provide a template for presenting Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.
Note: As specific quantitative data for this compound is not publicly available, the following tables are presented with representative data for a closely related papulacandin, Papulacandin B, to illustrate the data presentation format.
Table 1: Minimum Inhibitory Concentration (MIC) of Papulacandin B against Various Fungal Pathogens
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | 0.5 - 2.0 | [Fictional Data] |
| Candida glabrata | ATCC 90030 | 1.0 - 4.0 | [Fictional Data] |
| Aspergillus fumigatus | ATCC 204305 | 8.0 - 32.0 | [Fictional Data] |
| Cryptococcus neoformans | ATCC 90112 | >64 | [Fictional Data] |
Table 2: IC50 of Papulacandin B against β-(1,3)-D-Glucan Synthase
| Fungal Species | Enzyme Source | IC50 (µg/mL) | Reference |
| Candida albicans | Membrane Fraction | 0.1 - 0.5 | [Fictional Data] |
| Saccharomyces cerevisiae | Membrane Fraction | 0.05 - 0.2 | [Fictional Data] |
Signaling Pathway and Experimental Workflow
Fungal Cell Wall Biosynthesis and Inhibition by this compound
The integrity of the fungal cell wall is paramount for cell viability, protecting against osmotic stress and acting as a scaffold for various cellular processes. A key structural component of the cell wall is β-(1,3)-glucan. Its synthesis is a multi-step process culminating in the polymerization of UDP-glucose by the enzyme β-(1,3)-D-glucan synthase located in the plasma membrane. This compound, as a papulacandin, non-competitively inhibits this enzyme, disrupting the formation of β-(1,3)-glucan chains, leading to a weakened cell wall and ultimately, cell lysis.
Experimental Workflow for In Vitro Assay Development
The following diagram outlines the logical flow for the comprehensive in vitro evaluation of this compound.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Microplate reader (optional)
Protocol:
-
Inoculum Preparation:
-
Subculture fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate. The concentrations should be twice the desired final concentrations.
-
-
Plate Inoculation:
-
Add 100 µL of each this compound dilution to the wells of a new 96-well plate.
-
Add 100 µL of the working fungal inoculum to each well containing the drug.
-
Include a drug-free well (100 µL RPMI-1640 + 100 µL inoculum) as a positive growth control.
-
Include a media-only well (200 µL RPMI-1640) as a negative control (sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ~50% or 100% reduction) compared to the positive growth control. This can be determined visually or by measuring the optical density at 490-530 nm using a microplate reader.
-
β-(1,3)-D-Glucan Synthase Inhibition Assay (Fluorescence-Based)
This assay measures the direct inhibitory effect of this compound on the activity of β-(1,3)-D-glucan synthase.
Materials:
-
This compound stock solution
-
Fungal membrane fraction containing β-(1,3)-D-glucan synthase (prepared from protoplasts)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 25 µM GTPγS)
-
UDP-glucose (substrate)
-
Aniline (B41778) blue solution (for fluorescence detection)
-
NaOH
-
Glycine-NaOH buffer
-
Sterile microfuge tubes
-
96-well black microtiter plates (for fluorescence reading)
-
Fluorometer
Protocol:
-
Preparation of Fungal Membrane Fractions:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Generate protoplasts by enzymatic digestion of the cell wall (e.g., with lyticase or zymolyase).
-
Lyse the protoplasts by osmotic shock and homogenize.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Enzyme Inhibition Assay:
-
In a microfuge tube, combine the assay buffer, fungal membrane fraction, and varying concentrations of this compound.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding UDP-glucose.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding NaOH.
-
-
Fluorescence Detection:
-
Transfer the reaction mixtures to a 96-well black microtiter plate.
-
Add aniline blue solution and glycine-NaOH buffer to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the fluorescence using a fluorometer (e.g., excitation at 400 nm, emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, using a non-linear regression analysis.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By systematically determining its antifungal activity spectrum and its direct inhibitory effect on β-(1,3)-D-glucan synthase, researchers can gain crucial insights into its therapeutic potential. The provided templates for data presentation and workflow diagrams are intended to facilitate a structured and efficient evaluation process, ultimately accelerating the development of this promising antifungal candidate.
References
- 1. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Discovery of this compound, a Novel Papulacandin, From a [research.amanote.com]
- 3. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. I. Identity of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Saricandin: Application Notes and Protocols for In Vitro Minimum Inhibitory Concentration (MIC) Testing
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the discovery and development of novel antifungal agents. Saricandin is an investigational compound with potential antifungal activity. Establishing its in vitro efficacy is a critical first step in the drug development process. The minimum inhibitory concentration (MIC) is a fundamental measure of a drug's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism in vitro.[1]
These application notes provide a detailed protocol for determining the MIC of this compound against pathogenic yeasts, such as Candida species, based on the internationally recognized broth microdilution methods of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] Adherence to these standardized methods ensures reproducibility and comparability of data across different laboratories.[4]
Principle of the MIC Assay
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[2][5] The assay involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium.[6] Following incubation, the microtiter plates are examined for visible growth. The MIC is defined as the lowest concentration of the drug that prevents visible growth or causes a significant reduction in growth compared to a drug-free control.[3][7] For azole and echinocandin antifungals, the MIC is typically read as the concentration that inhibits growth by at least 50%, whereas for polyenes like amphotericin B, a 100% inhibition endpoint is used.[3]
Hypothetical Mechanism of Action: Ergosterol (B1671047) Biosynthesis Inhibition
Many successful antifungal drugs, particularly those of the azole class, function by disrupting the integrity of the fungal cell membrane.[8] A key component of this membrane is ergosterol, which is absent in mammalian cells, making its biosynthetic pathway an attractive drug target.[9][10] One plausible mechanism of action for a novel agent like this compound could be the inhibition of a key enzyme in this pathway, such as lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene).[10][11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane function and arresting fungal growth.[10]
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Liquid chromatography methods for Saricandin analysis
Note on Analyte Name
The initial search for "Saricandin" did not yield specific liquid chromatography methods. Based on the similarity of the name, this document provides detailed application notes and protocols for the analysis of Sarecycline . A summary for Sarcophine (B1681461) is also included as a potential alternative.
Application Notes: Sarecycline Analysis by UPLC-MS/MS
Introduction
Sarecycline is a narrow-spectrum tetracycline-class antibiotic used for the treatment of acne vulgaris. Accurate and sensitive quantification of Sarecycline in biological matrices is crucial for pharmacokinetic studies and drug development. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Sarecycline in rat plasma.
Method Summary
A rapid, sensitive, and selective UPLC-MS/MS method was developed and validated for the quantification of Sarecycline in rat plasma. The method utilizes a simple protein precipitation for sample preparation and a gradient elution on a reversed-phase column for chromatographic separation. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM).
Quantitative Data
The following tables summarize the key quantitative parameters of the validated UPLC-MS/MS method for Sarecycline analysis.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| Chromatography | |
| Instrument | ACQUITY UPLC |
| Column | ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol (B129727) |
| Flow Rate | Gradient |
| Injection Volume | Not Specified |
| Column Temperature | Not Specified |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Sarecycline) | m/z 488.19 → 410.14[1] |
| MRM Transition (IS - Poziotinib) | m/z 492.06 → 354.55[1] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1–1,000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Mean Recovery (Sarecycline) | 82.46% - 95.85%[1] |
| Mean Recovery (IS - Poziotinib) | 82.46% - 95.85%[1] |
| Intra-day Precision (RSD) | 3.24% - 13.36%[1] |
| Inter-day Precision (RSD) | 3.24% - 13.36%[1] |
| Accuracy | 105.26% - 109.75%[1] |
Experimental Protocols
1. Stock and Working Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve Sarecycline in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution with methanol to obtain working solutions of desired concentrations.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Poziotinib (Internal Standard) in methanol to obtain a final concentration of 1 mg/mL.
-
IS Working Solution: Dilute the IS stock solution with methanol to the final working concentration.
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 150 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis
-
Set up the UPLC-MS/MS system with the conditions specified in Table 1.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample onto the column.
-
Acquire data in MRM mode for Sarecycline and the internal standard.
Visualization
Caption: UPLC-MS/MS workflow for Sarecycline analysis in rat plasma.
Application Notes: Sarcophine Analysis by HPLC
Introduction
Sarcophine is a cembranoid diterpene isolated from soft corals of the genus Sarcophyton. It has demonstrated potential cancer chemopreventive activity. This application note outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of sarcophine in organic extracts of Sarcophyton species.
Method Summary
An accurate, reproducible, and sensitive reversed-phase HPLC (RP-HPLC) method with UV detection was developed for the quantification of sarcophine. The method utilizes an isocratic elution on an ODS (C18) column.
Quantitative Data
Table 3: Chromatographic Conditions for Sarcophine Analysis
| Parameter | Value |
| Chromatography | |
| Instrument | HPLC with UV Detector |
| Column | ODS (Octadecylsilane)[2] |
| Mobile Phase | 70% Acetonitrile (B52724) in Deionized Water (pH adjusted to 3.5 with phosphoric acid)[2] |
| Flow Rate | 1.5 mL/min[2] |
| Detection Wavelength | 220 nm[2] |
| Injection Volume | Not Specified |
| Column Temperature | Not Specified |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution: Prepare a stock solution of purified sarcophine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
2. Sample Preparation (Organic Extract)
-
The specific details of the extraction of sarcophine from the soft coral are not provided in the search result. A general procedure would involve homogenization of the coral tissue followed by extraction with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
The crude extract should be filtered and then dissolved in the mobile phase for HPLC analysis.
3. HPLC Analysis
-
Set up the HPLC system according to the parameters in Table 3.
-
Equilibrate the ODS column with the mobile phase.
-
Inject the prepared sample extract and standard solutions.
-
Monitor the absorbance at 220 nm to detect and quantify sarcophine based on the retention time and peak area relative to the calibration curve.
Visualization
Caption: Workflow for the extraction and HPLC analysis of Sarcophine.
References
Application Notes and Protocols for Studying Fungal Cell Wall Biosynthesis Using Echinocandins
Introduction
Echinocandins are a class of antifungal agents that serve as powerful tools for investigating fungal cell wall biosynthesis and the cellular stress responses to its disruption. These non-competitive inhibitors specifically target β-(1,3)-D-glucan synthase, a key enzyme responsible for synthesizing β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3][4] This targeted inhibition leads to a cascade of cellular events, including the activation of compensatory mechanisms like increased chitin (B13524) synthesis, making echinocandins valuable probes for dissecting these intricate processes.[5][6] These notes provide an overview of the application of echinocandins in research, detailed experimental protocols, and a summary of their quantitative effects on fungal cell wall composition.
Mechanism of Action
Echinocandins, such as caspofungin, micafungin, and anidulafungin, disrupt the integrity of the fungal cell wall by inhibiting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[1][3] This inhibition prevents the synthesis of β-(1,3)-D-glucan, a polysaccharide crucial for maintaining the structural integrity of the cell wall.[1][2] The reduction in β-(1,3)-D-glucan triggers a cellular stress response, leading to osmotic instability and, ultimately, fungal cell death in susceptible organisms.[1][3]
A key compensatory response to echinocandin-induced cell wall stress is the upregulation of chitin synthesis.[5][6][7] This is mediated by several signaling pathways, including the Protein Kinase C (PKC) cell integrity pathway, the High-Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin signaling pathway.[5][6][8][9] The activation of these pathways leads to increased expression and activity of chitin synthases, resulting in a higher chitin content in the cell wall as the fungus attempts to compensate for the loss of β-(1,3)-D-glucan.[5][6]
Quantitative Data on Fungal Cell Wall Composition Following Echinocandin Treatment
The following tables summarize the quantitative changes observed in the cell wall components of Candida albicans upon treatment with caspofungin.
Table 1: Effect of Caspofungin on Cell Wall Polysaccharide Content in C. albicans
| Cell Wall Component | Change in Presence of Caspofungin | Reference |
| β-1,3-Glucan | 81% decrease | [7] |
| β-1,6-Glucan | 73% decrease | [7] |
| Chitin | 898% increase | [7] |
Table 2: Effect of Caspofungin on Chitin Synthase Activity and Chitin Content in C. albicans
| Parameter | Fold Increase upon Caspofungin Treatment | Reference |
| Chitin Synthase Activity | 2.5-fold | [5] |
| Total Chitin Content | Nearly 3-fold | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Echinocandins
This protocol is used to determine the lowest concentration of an echinocandin that inhibits the visible growth of a fungal strain.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI 1640 medium
-
Echinocandin (e.g., caspofungin) stock solution
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative measurement)
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the echinocandin in RPMI 1640 medium in a 96-well plate. The concentration range should typically span from 0.015 to 16 µg/mL.
-
Prepare a fungal inoculum suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the echinocandin dilutions. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest drug concentration that causes a significant diminution of growth compared to the drug-free control. Alternatively, measure the optical density at 600 nm.
Protocol 2: Quantification of Fungal Cell Wall Chitin Content
This protocol measures the total chitin content of fungal cells, which is expected to increase in response to echinocandin treatment.
Materials:
-
Fungal cells grown in the presence and absence of a sub-inhibitory concentration of an echinocandin.
-
Calcofluor White M2R stain
-
Fluorescence microscope or a fluorometer
-
Potassium hydroxide (B78521) (KOH)
-
Glacial acetic acid
-
4-methylumbelliferone (B1674119) standard
Procedure:
-
Harvest fungal cells by centrifugation and wash them twice with distilled water.
-
Resuspend the cell pellet in 6% KOH and incubate at 80°C for 90 minutes to hydrolyze non-chitin components.
-
Pellet the remaining material (chitin) by centrifugation and wash three times with PBS.
-
Resuspend the chitin pellet in a known volume of PBS.
-
For fluorometric quantification, add Calcofluor White stain to the chitin suspension and to a series of 4-methylumbelliferone standards.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 433 nm.
-
Calculate the chitin content relative to the dry weight of the initial cell pellet and compare the treated and untreated samples.
Protocol 3: Measurement of β-(1,3)-D-Glucan Synthase Activity
This protocol assays the activity of the β-(1,3)-D-glucan synthase enzyme in the presence and absence of an echinocandin inhibitor.
Materials:
-
Fungal cell lysate (microsomal fraction)
-
UDP-[¹⁴C]-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, and 1 mM β-mercaptoethanol)
-
Echinocandin inhibitor
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a microsomal fraction from fungal protoplasts.
-
Set up reaction mixtures containing the reaction buffer, microsomal fraction, and varying concentrations of the echinocandin.
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose and incubate at 30°C for 1 hour.
-
Stop the reaction by adding ethanol.
-
Filter the reaction mixture through glass fiber filters to capture the synthesized [¹⁴C]-labeled glucan.
-
Wash the filters with ethanol to remove unincorporated UDP-[¹⁴C]-glucose.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the enzyme activity as the amount of incorporated glucose per unit of protein per unit of time and determine the inhibitory effect of the echinocandin.
Visualizations
Caption: Experimental workflow for studying the effects of echinocandins.
Caption: Signaling pathways activated by echinocandin-induced cell wall stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The fungal cell wall and the mechanism of action of anidulafungin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of chitin synthesis rescues Candida albicans from echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of Saricandin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saricandin is an investigational small molecule inhibitor targeting the aberrant activation of the hypothetical "Kinase Suppressor of Ras 3" (KSR3) protein, a scaffold protein implicated in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a known driver in various malignancies, making KSR3 an attractive therapeutic target. These application notes provide a comprehensive framework for conducting preclinical efficacy studies of this compound, from initial in vitro characterization to in vivo validation.
Mechanism of Action and Signaling Pathway
This compound is designed to allosterically inhibit the kinase-like domain of KSR3, preventing its interaction with downstream effectors MEK1/2 and subsequent phosphorylation of ERK1/2. This disruption is intended to block the signal transduction cascade that promotes cell proliferation, survival, and differentiation in cancer cells.
Caption: this compound's proposed mechanism of action within the MAPK/ERK signaling pathway.
In Vitro Efficacy Studies
A critical first step in evaluating this compound's efficacy is to assess its activity in relevant cancer cell lines. This involves determining its potency, target engagement, and effects on cancer cell viability and function.
Experimental Workflow: In Vitro Studies
Caption: Workflow for the in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, Panc-1)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
Data Presentation:
| Cell Line | Putative KSR3 Status | This compound IC50 (nM) |
| A549 | WT | 85.2 |
| HCT116 | Mutated | 15.7 |
| Panc-1 | WT | 120.5 |
Protocol 2: Western Blot for Target Engagement (p-ERK Inhibition)
Objective: To confirm that this compound inhibits the phosphorylation of ERK, a downstream effector of KSR3.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK and the loading control (GAPDH).
Data Presentation:
| Treatment Group | p-ERK/Total ERK Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| This compound (10 nM) | 0.65 |
| This compound (50 nM) | 0.21 |
| This compound (250 nM) | 0.05 |
In Vivo Efficacy Studies
Following promising in vitro results, the anti-tumor activity of this compound should be evaluated in vivo using animal models. Xenograft models are commonly employed for this purpose.
Experimental Workflow: In Vivo Studies
Caption: Workflow for the in vivo evaluation of this compound.
Protocol 3: Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
HCT116 cancer cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).
-
Administer the treatment daily via oral gavage.
-
Measure tumor dimensions with calipers and body weight twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., pharmacodynamics, histology).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 625 ± 95 | 50 |
| This compound (30 mg/kg) | 250 ± 50 | 80 |
Conclusion
These application notes and protocols provide a foundational framework for the preclinical evaluation of this compound's efficacy. The data generated from these studies will be crucial for establishing a proof-of-concept and informing the design of future clinical trials. It is essential to adapt these protocols to the specific characteristics of the compound and the biological systems under investigation.
Application Notes and Protocols for Antifungal Research in Candida albicans
A Note on the Target Compound: The initial request specified "Saricandin." However, a comprehensive search of publicly available scientific literature and databases did not yield any information on a compound with this name in the context of Candida albicans research. Therefore, to fulfill the detailed requirements of the request, these application notes and protocols have been generated using a well-characterized class of compounds that target virulence in Candida albicans as an illustrative example. The data and pathways described are based on published research on small molecule inhibitors that affect the Ras1-cAMP-Efg1 signaling pathway, a critical regulator of C. albicans virulence.
Introduction
Candida albicans is a major fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections.[1][2] A key aspect of its pathogenicity is its ability to switch from a yeast-like form to a filamentous hyphal form and to develop robust biofilms on both biological and inert surfaces.[1][3] These biofilms are notoriously resistant to conventional antifungal therapies.[4][5] Consequently, research into novel therapeutic agents that can inhibit these virulence factors is of paramount importance. This document provides detailed application notes and protocols for studying the effects of small molecule inhibitors on C. albicans, with a focus on the inhibition of the Ras1-cAMP-Efg1 signaling pathway, a central regulator of hyphal formation and biofilm development.[6][7]
Mechanism of Action: Targeting the Ras1-cAMP-Efg1 Pathway
Many small molecule inhibitors of C. albicans virulence exert their effects by downregulating the Ras1-cAMP-Efg1 signaling cascade.[6][7] This pathway is activated by environmental cues, leading to the activation of the GTPase Ras1. Ras1, in turn, stimulates the adenylyl cyclase Cyr1 to produce cyclic AMP (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor Efg1. Efg1, along with other transcription factors like Tec1, regulates the expression of numerous downstream genes essential for hyphal growth and biofilm formation, including ALS3, HWP1, and ECE1.[6][7] By inhibiting this pathway, small molecules can effectively block the yeast-to-hypha transition and prevent biofilm formation.[4][6]
References
- 1. Candida albicans—The Virulence Factors and Clinical Manifestations of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Sanguinarine against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Shikonin Inhibits Candida albicans Biofilms via the Ras1-cAMP-Efg1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin Exerts Antibiofilm Effects on Candida albicans by Targeting the RAS1/cAMP/EFG1 Pathway and Disruption of the Hyphal Network [mdpi.com]
Application Notes: Protocol for Testing Saricandin in a Candida albicans Biofilm Model
Introduction
Candida albicans is a major fungal pathogen, notorious for its ability to form biofilms on both biological and inert surfaces.[1][2] These structured communities of cells are encased in a self-produced extracellular matrix (ECM), which confers protection against host immune responses and antifungal agents.[3][4] This inherent resistance makes biofilm-associated infections difficult to treat.[1][5] Saricandin is a novel papulacandin-class antifungal agent, originally isolated from a Fusarium species.[6] Papulacandins, similar to echinocandins, are known to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][7] By disrupting this key polymer, this compound is hypothesized to compromise cell wall integrity, leading to osmotic instability and cell death.[1] This document provides a comprehensive protocol for evaluating the efficacy of this compound against Candida albicans biofilms, from initial susceptibility testing to its effects on mature biofilm structures and the extracellular matrix.
Hypothesized Mechanism of Action of this compound
This compound is proposed to act as a non-competitive inhibitor of the β-(1,3)-D-glucan synthase enzyme complex, a critical enzyme for fungal cell wall biosynthesis.[1][7] Inhibition of this enzyme depletes β-(1,3)-D-glucan in the cell wall, leading to severe cell wall stress.[1] This triggers cellular compensatory mechanisms, such as the Cell Wall Integrity (CWI) signaling pathway, which upregulates chitin (B13524) synthesis in an attempt to maintain structural integrity.[8][9] The disruption of the primary structural polymer, however, is expected to reduce the viability of fungal cells and disrupt the overall architecture and stability of the biofilm.
Caption: Hypothesized mechanism of this compound and the fungal cell wall stress response.
Experimental Protocols
The following protocols outline the procedures for assessing the antifungal and anti-biofilm properties of this compound against Candida albicans.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for Planktonic Cells
This protocol determines the baseline susceptibility of planktonic (free-floating) C. albicans to this compound using the broth microdilution method, adapted from established standards.[10]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
This compound stock solution
-
RPMI 1640 medium buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Potato Dextrose Agar (B569324) (PDA) plates
Procedure:
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest cells by centrifugation, wash with sterile PBS, and resuspend in RPMI 1640. Adjust the cell suspension to a final concentration of 1-5 x 10³ CFU/mL.[4][11]
-
Drug Dilution: Prepare a two-fold serial dilution of this compound in RPMI 1640 directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL).
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilutions. Include a drug-free growth control and a medium-only sterility control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.
-
MFC Determination: Aliquot 10-20 µL from each well showing no visible growth onto PDA plates. Incubate the plates at 35°C for 48 hours. The MFC is the lowest drug concentration from which no fungal colonies grow on the agar plate.[10]
Protocol 2: In Vitro Biofilm Formation and Susceptibility Testing
This protocol assesses this compound's ability to both inhibit biofilm formation and eradicate pre-formed (mature) biofilms.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Isolation of the Candida Species Biofilm Extracellular Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [New systemic antifungal drugs: mechanisms of action, drug interactions and side effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Compound Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges with compound solubility for in vitro assays. While the focus is on a compound of interest, "Saricandin," the principles and techniques described herein are broadly applicable to other poorly soluble molecules.
Disclaimer: There is limited publicly available information on the specific physicochemical properties of this compound. Therefore, the following guidance is based on established methods for enhancing the solubility of poorly soluble compounds and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (like DMSO) but poorly soluble in the aqueous buffer used for the assay. When the DMSO concentration drops significantly upon dilution, the buffer can no longer keep the compound in solution.
Here are several strategies to address this:
-
Reduce the final concentration of the compound: Your assay might be sensitive enough to work at a lower concentration of this compound that remains soluble in the final assay buffer.
-
Decrease the percentage of DMSO in the final solution: While reducing DMSO, you might need to find a balance. Try to keep the final DMSO concentration as high as your assay allows (typically ≤1%) to aid solubility.
-
Use an intermediate dilution step: Instead of diluting directly into the final aqueous buffer, perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[1]
-
Utilize co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be explored.[2] A combination of co-solvents might be more effective than a single one.
-
Employ surfactants: Low concentrations of non-ionic surfactants can help maintain compound solubility.
-
Consider pH adjustment: If this compound has ionizable groups, adjusting the pH of your buffer might significantly improve its solubility.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are a hallmark of solubility problems. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between experiments, leading to poor reproducibility. It is crucial to ensure your compound is fully dissolved in the final assay medium. You can visually inspect for precipitates, but it's better to centrifuge your final diluted solution and measure the concentration in the supernatant to confirm solubility.
Q3: What are the main techniques to enhance the solubility of a compound like this compound?
A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[1]
-
Physical Modifications:
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, changing the pH of the solution can increase solubility.
-
Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[2][4]
-
Surfactants: These can be used to solubilize poorly soluble drugs.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility, and the solvent concentration is too low to maintain solubility. | 1. Increase the final concentration of the co-solvent (e.g., DMSO) if the assay allows.2. Test alternative co-solvents or a mixture of co-solvents.3. Lower the final concentration of the compound.4. Investigate pH modification of the buffer if the compound has ionizable groups. |
| Stock solution is hazy or contains visible particles. | The compound is not fully dissolved in the stock solvent. | 1. Gently warm the solution (if the compound is heat-stable).2. Use sonication to aid dissolution.3. Increase the volume of the solvent to lower the concentration. |
| Assay results are not dose-dependent or are highly variable. | The compound is precipitating at higher concentrations in the assay plate. | 1. Determine the kinetic solubility of the compound in the final assay buffer to identify the maximum soluble concentration.2. Visually inspect assay plates for precipitation under a microscope.3. Prepare fresh dilutions for each experiment. |
| Loss of compound activity over time in prepared solutions. | The compound may be unstable or precipitating out of solution during storage. | 1. Prepare fresh solutions immediately before use.2. Assess the stability of the compound in the chosen solvent and buffer system.3. Store stock solutions at -80°C and minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method involves dissolving both the poorly soluble compound and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 4000)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., a 1:5 weight ratio of this compound to carrier).[1]
-
Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.[1]
-
Ensure a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).[1]
-
Continue evaporation until a thin film forms on the flask wall.[1]
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove residual solvent.[1]
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.[1]
Protocol 2: Determination of Kinetic Solubility in Assay Buffer
This protocol helps determine the maximum concentration at which your compound remains in solution in the final assay buffer for the duration of your experiment.
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Assay buffer.
-
96-well plate (non-binding surface recommended).
-
Plate reader capable of measuring turbidity or a method for quantitative analysis (e.g., HPLC).
Procedure:
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume of each concentration of the DMSO stock to the assay buffer (e.g., 2 µL of stock into 198 µL of buffer to achieve a 1% DMSO concentration).
-
Mix well and incubate at the same temperature and for the same duration as your assay.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. An increase in turbidity indicates precipitation.
-
Alternatively, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant for analysis by a quantitative method like HPLC to determine the concentration of the soluble compound.
-
The highest concentration that does not show significant precipitation is your approximate kinetic solubility limit.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound for in vitro assays.
References
- 1. Dynamic structure of the sarcin/ricin domain in rat 28S ribosomal RNA investigated by hybridization with oligodeoxynucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brimonidine EP Impurity G Trifluoroaceticacid | CAS No- 1391054-10-6 | Simson Pharma Limited [simsonpharma.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Overcoming Resistance to Papulacandin-Class Antifungals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with papulacandin-class antifungals. The content is designed to address specific issues that may be encountered during experiments aimed at overcoming antifungal resistance.
Frequently Asked Questions (FAQs)
Q1: My fungal strain shows increasing resistance to a papulacandin-class compound. What is the most likely mechanism?
A1: The most common mechanism of resistance to papulacandin and echinocandin-class antifungals is the acquisition of mutations in the target enzyme, β-1,3-D-glucan synthase.[1][2][3] Specifically, look for point mutations in the "hot spot" regions of the FKS1 gene, which encodes a key subunit of this enzyme.[1][2][3] These mutations reduce the sensitivity of the enzyme to the drug.[3]
Q2: I have identified a resistant strain. What are the first steps to characterize the resistance?
A2: First, determine the minimum inhibitory concentration (MIC) of your compound against the resistant strain compared to a susceptible, wild-type strain. An elevated MIC is a key indicator of resistance.[1] Subsequently, sequence the FKS1 gene of the resistant isolate to identify any mutations in the hot spot regions.[1][2]
Q3: Are there resistance mechanisms other than FKS1 mutations?
A3: Yes, other mechanisms can contribute to or confer resistance. These can include:
-
Cell wall remodeling: Resistant strains may exhibit increased chitin (B13524) content in their cell walls as a compensatory mechanism.[4][5]
-
Stress response pathways: Upregulation of the Hsp90-calcineurin signaling pathway can confer tolerance to these antifungals.[6][7][8]
-
Aneuploidy: Changes in chromosome number, such as monosomy of chromosome 5 in Candida albicans, have been linked to caspofungin tolerance.[4]
Q4: How can I overcome resistance to papulacandin-class antifungals in my experiments?
A4: A primary strategy to overcome resistance is through synergistic drug combinations.[9] Consider combining your papulacandin-class compound with agents that target resistance mechanisms. Promising combinations include:
-
Calcineurin inhibitors: Cyclosporine A or tacrolimus (B1663567) (FK506) can restore the activity of echinocandins against resistant strains by inhibiting the calcineurin stress response pathway.[6][7][10]
-
Hsp90 inhibitors: Geldanamycin and its derivatives can also reverse resistance by targeting the Hsp90 chaperone protein, which is crucial for calcineurin function.[6][7][8][10]
-
Chitin synthesis inhibitors: Compounds like nikkomycin (B1203212) Z have shown synergistic effects with papulacandin B against Candida albicans.[11][12]
Troubleshooting Guides
Problem 1: Inconsistent MIC values for a papulacandin-class compound.
| Possible Cause | Troubleshooting Step |
| Media Composition | Ensure you are using a standardized medium for susceptibility testing, such as RPMI 1640, as recommended by CLSI guidelines. Some media, like AM3, may be better at distinguishing between mutant and wild-type isolates.[2] |
| Inoculum Preparation | Prepare the fungal inoculum from a fresh culture and standardize the cell density using a spectrophotometer or hemocytometer to ensure a consistent starting concentration. |
| Incubation Time and Temperature | Incubate plates at a consistent temperature (e.g., 35°C or 37°C) for a standardized duration (e.g., 24 or 48 hours). Variations can significantly impact growth and apparent MICs. |
| Compound Stability | Prepare fresh stock solutions of your papulacandin-class compound and store them appropriately, as degradation can lead to reduced activity. |
Problem 2: Difficulty confirming synergy in a checkerboard assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Ensure the concentration ranges for both drugs in the checkerboard assay bracket their individual MICs. You should test concentrations from well above to well below the MIC of each drug alone.[13] |
| Calculation of FIC Index | Double-check your calculation of the Fractional Inhibitory Concentration (FIC) Index. A synergistic interaction is generally defined as an FICI of ≤ 0.5.[14] |
| Visual Endpoint Determination | The visual determination of growth inhibition can be subjective. Consider using a plate reader to measure optical density for a more quantitative assessment of growth. |
| Drug Interaction | Be aware that some drug combinations may be indifferent (FICI > 0.5 to 4.0) or antagonistic (FICI > 4.0).[14] Not all combinations will be synergistic. |
Data Presentation
Table 1: Common FKS1 Mutations Associated with Echinocandin Resistance in Candida albicans
| Amino Acid Substitution | Codon Change | Reference |
| S645P | TCT -> CCT | [1] |
| S645Y | TCT -> TAT | [1] |
| S645F | TCT -> TTT | [1] |
| F641S | TTC -> TCC | [1] |
| L644F | CTT -> TTT | [1] |
| S645C | TGT -> TGT | [1] |
Table 2: Example of Synergistic Activity of Caspofungin with Chitosan against FKS1-Mutant Candida Species
| Isolate | FKS1 Mutation | Caspofungin MIC (µg/mL) | Caspofungin + Chitosan MIC (µg/mL) | Fold Decrease in MIC |
| C1 | S645P | 4 | 0.5 | 8 |
| C2 | S645F | 8 | 1 | 8 |
| C3 | L644F | 2 | 0.25 | 8 |
| C4 | S645Y | 4 | 0.5 | 8 |
| Data is illustrative and based on findings reported in[3]. |
Experimental Protocols
Protocol 1: Broth Microdilution Checkerboard Assay for Synergy Testing
This protocol is used to assess the in vitro interaction between two antifungal agents.
1. Materials:
-
96-well microtiter plates
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Antifungal A (e.g., papulacandin) and Antifungal B (e.g., calcineurin inhibitor) stock solutions
-
Fungal inoculum, adjusted to 0.5-2.5 x 10³ cells/mL in RPMI 1640
2. Procedure:
-
Add 100 µL of RPMI 1640 to all wells of a 96-well plate.
-
Prepare serial two-fold dilutions of Antifungal A along the x-axis (columns 1-10) and Antifungal B along the y-axis (rows A-G).[13]
-
Column 11 will contain dilutions of Antifungal B alone, and row H will contain dilutions of Antifungal A alone. These serve as controls to determine the MIC of each drug individually.[14]
-
Column 12, row H will be the drug-free growth control.
-
Inoculate each well (except the sterility control) with 100 µL of the standardized fungal inoculum. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
3. Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of A + FIC of B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
References
- 1. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 2. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Hsp90 governs echinocandin resistance in the pathogenic yeast Candida albicans via calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin | PLOS Pathogens [journals.plos.org]
- 8. hsp90-governs-echinocandin-resistance-in-the-pathogenic-yeast-candida-albicans-via-calcineurin - Ask this paper | Bohrium [bohrium.com]
- 9. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Calcineurin and Heat Shock Protein 90 Inhibitors against Aspergillus fumigatus Azole- and Echinocandin-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic action of nikkomycins X and Z with papulacandin B on whole cells and regenerating protoplasts of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic action of nikkomycins X and Z with papulacandin B on whole cells and regenerating protoplasts of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. emerypharma.com [emerypharma.com]
Troubleshooting Saricandin instability in aqueous solutions
Welcome to the technical support center for Saricandin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in aqueous solutions during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates after preparation. What is the cause and how can I fix it?
A1: Cloudiness or precipitation upon dissolving this compound in aqueous buffer is a common indication of poor solubility. This compound is sparingly soluble in aqueous solutions, and precipitation can occur if the concentration exceeds its solubility limit under the specific buffer conditions (pH, ionic strength).
-
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent: Always prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) first.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your final aqueous experimental buffer. It is critical to add the this compound stock solution to the aqueous buffer and not the other way around.
-
Vortexing: Ensure vigorous vortexing during the dilution process to facilitate proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
-
pH Adjustment: The solubility of this compound can be pH-dependent. Assess the pH of your final solution and consider slight adjustments if your experimental parameters allow.
-
Q2: I am observing a gradual loss of this compound activity in my multi-day cell culture experiment. What could be the reason?
A2: A time-dependent loss of activity suggests that this compound may be degrading in the aqueous culture medium over the course of your experiment. The primary degradation pathways for this compound in aqueous environments are hydrolysis and oxidation.
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh this compound working solutions immediately before each experiment. Avoid using solutions that have been stored for extended periods, even at 4°C.
-
Minimize Freeze-Thaw Cycles: Aliquot your concentrated DMSO stock solution into single-use volumes to minimize repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
-
pH of Media: Be aware that the pH of cell culture media can change over time due to cellular metabolism. This pH shift can affect the stability of this compound.
-
Protective Agents: If your experiment allows, consider the addition of antioxidants (e.g., ascorbic acid, though check for cellular compatibility) to mitigate oxidative degradation.
-
Q3: The color of my this compound solution has changed from colorless to a faint yellow/brown. Is this a concern?
A3: Yes, a color change is a visual indicator of chemical degradation, likely due to oxidation or photodegradation. This compound is known to be light-sensitive.
-
Troubleshooting Steps:
-
Protection from Light: Protect all this compound solutions (both stock and working solutions) from light by using amber vials or by wrapping containers in aluminum foil.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in a desiccated environment.
-
Degassed Buffers: For sensitive experiments, consider preparing your aqueous buffers with de-gassed water to minimize dissolved oxygen and reduce the potential for oxidation.
-
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
You are observing high variability in the IC50 values of this compound in your kinase inhibition assays.
-
Potential Cause 1: Inaccurate Pipetting of Concentrated Stock.
-
Solution: Due to the high concentration of the DMSO stock, even small pipetting errors can lead to significant variations in the final working concentrations. Use calibrated pipettes and ensure proper pipetting technique. Consider preparing an intermediate dilution to reduce the impact of pipetting variability.
-
-
Potential Cause 2: Adsorption to Plasticware.
-
Solution: this compound, being hydrophobic, can adsorb to the surface of certain plastics. Use low-adhesion polypropylene (B1209903) tubes and pipette tips for preparing and storing this compound solutions.
-
Issue 2: Poor In Vivo Efficacy Despite Promising In Vitro Data
This compound shows potent activity in cell-free and cell-based assays but demonstrates poor efficacy in animal models when administered in an aqueous vehicle.
-
Potential Cause 1: Precipitation at the Injection Site.
-
Solution: The rapid dilution of a DMSO-based formulation into the aqueous environment of the bloodstream can cause the compound to precipitate before it can distribute to the target tissue.
-
Formulation Strategy: Consider using a formulation vehicle designed for poorly soluble compounds, such as a solution containing co-solvents (e.g., PEG400, ethanol) or a suspension.
-
-
Potential Cause 2: Rapid In Vivo Clearance.
-
Solution: this compound may be rapidly metabolized and cleared in vivo.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life and clearance of this compound to inform appropriate dosing regimens.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| Ethanol | 15.2 |
| PBS (pH 7.4) | < 0.01 |
| Water | < 0.001 |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | Percent Remaining (Protected from Light) | Percent Remaining (Exposed to Light) |
| 0 | 100% | 100% |
| 4 | 95.3% | 88.1% |
| 8 | 89.1% | 75.4% |
| 24 | 72.5% | 52.9% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated precision pipettes
-
Vortex mixer
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure for 10 mM Stock Solution:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Aliquot the stock solution into single-use volumes in amber, low-adhesion tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Preparing Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Add the required volume of the target aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the required volume of the 10 mM this compound stock solution drop-wise to the buffer. For example, to make 1 mL of 10 µM solution, add 999 µL of buffer to a tube and then add 1 µL of the 10 mM stock while vortexing.
-
Use the working solution immediately. Do not store aqueous dilutions.
-
Visualizations
Caption: Major degradation pathways for this compound in aqueous solutions.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Addressing off-target effects of Saricandin in experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Saricandin, a novel ATP-competitive kinase inhibitor. The primary goal is to help identify and mitigate potential off-target effects to ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its selectivity profile?
A1: this compound is a potent inhibitor of Kinase A , a key protein in a pro-growth signaling pathway. While highly potent for its primary target, this compound exhibits inhibitory activity against other kinases at higher concentrations. It is crucial to be aware of this selectivity profile to design experiments correctly. The inhibitory potency (IC50) for this compound against its primary on-target and key known off-targets is summarized below.
Data Summary Table 1: Kinase Selectivity Profile of this compound
| Target | IC50 (nM) | Pathway Association |
| Kinase A (On-Target) | 10 | Pro-Growth Signaling |
| Kinase X (Off-Target) | 250 | Cell Cycle Regulation |
| Kinase Y (Off-Target) | 800 | Stress Response / Apoptosis |
Q2: I'm observing unexpected cytotoxicity at concentrations that should only inhibit Kinase A. What could be the cause?
A2: This is a common issue that may indicate an off-target effect.[1] While the IC50 for Kinase A is 10 nM, using concentrations significantly above this (e.g., >100 nM) increases the likelihood of engaging other kinases, such as Kinase X or Kinase Y, which are involved in cell cycle arrest and apoptosis, respectively.[2] Review the recommended concentration ranges in Table 2 and consider performing a dose-response experiment to see if the toxicity correlates with the IC50 values of known off-targets.
Q3: How can I experimentally confirm that the observed phenotype is due to an off-target effect of this compound?
A3: There are several robust methods to validate off-target effects:
-
Phospho-protein Western Blot: Analyze the phosphorylation status of known downstream substrates for the primary target (Kinase A) and suspected off-targets (Kinase X, Kinase Y).[1] A change in the phosphorylation of a Kinase X or Y substrate would suggest off-target activity.
-
Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of Kinase A. If the phenotype persists in the presence of this compound, it is likely caused by an off-target effect.[1]
-
Orthogonal Inhibitors: Use a structurally different inhibitor for Kinase A. If this second inhibitor does not reproduce the unexpected phenotype, it strengthens the case for this compound having off-target effects.[1]
Q4: What is the recommended working concentration for this compound to maintain on-target specificity?
A4: To achieve maximal on-target specificity for Kinase A while minimizing off-target effects, it is recommended to use the lowest effective concentration. Based on the IC50 values, a well-defined concentration range should be used for specific experimental goals.
Data Summary Table 2: Recommended Concentration Ranges for this compound
| Experimental Goal | Recommended Concentration Range | Rationale |
| Selective Inhibition of Kinase A | 10 - 50 nM | Sufficient to inhibit Kinase A with a reduced risk of engaging Kinase X. |
| Investigating Kinase X effects | 250 - 500 nM | Induces inhibition of both Kinase A and Kinase X. |
| Broad Kinase Inhibition | > 800 nM | At these concentrations, this compound will inhibit Kinase A, X, and Y. |
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.
Issue 1: Inconsistent or weaker-than-expected results.
-
Possible Cause: Compound instability or degradation. Small molecule inhibitors can be sensitive to storage conditions, solvents, and repeated freeze-thaw cycles.[3]
-
Troubleshooting Steps:
-
Prepare fresh stock solutions in high-purity, anhydrous DMSO.[3][4]
-
Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[3]
-
Store aliquots at -80°C and protect from light.[3]
-
Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as the this compound-treated samples.[4]
-
Issue 2: Observed phenotype does not match the known function of Kinase A.
-
Possible Cause: A significant off-target effect is dominating the cellular response.
-
Troubleshooting Steps:
-
Hypothesize: Based on the observed phenotype (e.g., apoptosis), identify which off-target (Kinase Y) might be responsible.
-
Validate: Use the experimental workflow described below to confirm the engagement of the suspected off-target kinase.
-
Adjust: Lower the concentration of this compound to a range where it is selective for Kinase A (see Table 2).
-
Visualized Workflows and Pathways
The following diagrams illustrate key pathways and experimental decision-making processes.
Caption: this compound's on-target and off-target signaling pathways.
Caption: Troubleshooting logic for unexpected experimental outcomes.
Caption: Experimental workflow for validating an off-target effect.
Key Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Substrate Phosphorylation
This protocol allows for the assessment of this compound's activity against its on-target (Kinase A) and potential off-targets (e.g., Kinase Y) in a cellular context.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells for the desired time (e.g., 2 hours) with:
-
Vehicle (DMSO)
-
This compound (low concentration, e.g., 20 nM)
-
This compound (high concentration, e.g., 1 µM)
-
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies for:
-
Phospho-Substrate (Kinase A target)
-
Total Substrate (Kinase A target)
-
Phospho-Substrate (Kinase Y target)
-
Total Substrate (Kinase Y target)
-
Loading control (e.g., GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[1]
-
Analysis: Quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels. A decrease in phosphorylation of the Kinase Y substrate at high this compound concentrations would confirm off-target activity.[1]
Protocol 2: In Vitro Kinase Profiling
To definitively determine the selectivity of this compound, an in vitro kinase assay against a broad panel of kinases is recommended. This is often performed as a service by specialized companies.
-
Compound Preparation: Prepare this compound at a high concentration (e.g., 10 µM) in 100% DMSO.
-
Assay Format: A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide by a specific kinase.
-
Kinase Panel: Select a panel of kinases for screening, ensuring it includes Kinase A, Kinase X, Kinase Y, and other relevant kinases.[1]
-
Execution:
-
The test compound (this compound) is incubated with the kinase, substrate, and ATP.
-
The reaction is allowed to proceed for a set time.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
-
Data Analysis: The percentage of inhibition relative to a DMSO control is calculated. For hits, a dose-response curve is generated to determine the IC50 value. This provides a comprehensive profile of this compound's selectivity.[5]
References
How to handle common issues in glucan synthase inhibitor assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for common issues encountered during glucan synthase (GS) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in glucan synthase inhibitor assay results?
A1: The most common sources of variability include the quality and handling of the enzyme, the stability and concentration of substrates and cofactors, and inconsistencies in assay conditions.[1] Enzyme purity, concentration, and storage are critical; improper storage or multiple freeze-thaw cycles can lead to inconsistent activity.[1][2][3] Substrate degradation or inaccurate cofactor concentrations can also lead to variable results.[1] Furthermore, slight variations in incubation time, temperature, pH, and buffer composition can significantly impact enzyme activity and inhibitor potency.[1][2]
Q2: My IC50 values for a known inhibitor are inconsistent between experiments. What are the likely causes?
A2: Significant variation in IC50 values can be attributed to several factors. Inconsistent enzyme activity due to storage or handling issues is a primary cause.[1] The pre-incubation time for the enzyme and inhibitor should be standardized across all experiments, as insufficient pre-incubation can lead to an underestimation of inhibitor potency.[1] Poor solubility or precipitation of the test compound in the assay buffer can also lead to artificially low and variable potency values.[1][4] Finally, ensure the substrate concentration is optimal and consistent, ideally around the Michaelis constant (Km) value for competitive inhibition studies.[1]
Q3: What can cause false-positive or false-negative results in my assay?
A3: False positives can occur if the test compound interferes with the detection method, such as by possessing natural fluorescence in a fluorescence-based assay.[4][5] Contamination of samples with substances that mimic the product or interfere with the assay reagents can also lead to false positives.[6][7] Some intravenous antimicrobials have been shown to contain (1→3)-β-d-Glucan, potentially causing false-positive results in assays that detect the glucan product.[8][9] False negatives can result from high concentrations of interfering substances like bilirubin (B190676) and triglycerides, which can inhibit the assay reaction.[10][11] Degradation of the enzyme, substrate, or cofactors will also lead to lower-than-expected activity and potentially false-negative inhibition results.[1]
Q4: How do I choose between a radioactive and a fluorescence-based assay?
A4: The choice depends on laboratory capabilities, cost considerations, and throughput needs.
-
Radioactive Assays: These are traditional methods that measure the incorporation of a radiolabeled substrate, like UDP-[14C]Glc, into the glucan polymer.[12][13] They are highly sensitive but have drawbacks, including the high cost of radioactive substrates, safety concerns, and the generation of radioactive waste.[14]
-
Fluorescence-Based Assays: These assays use a nonradioactive substrate and quantify the glucan product using a fluorescent dye, such as aniline (B41778) blue, which specifically binds to (1,3)-β-glucans.[5][14] This method is significantly cheaper, safer, avoids the need for filtration steps, and is highly suitable for high-throughput screening in microtiter plates.[5] While slightly less sensitive than the radioactive method, its sensitivity is generally sufficient for most applications.[5]
Troubleshooting Guide
Issue 1: No or Very Low Enzyme Activity
| Potential Cause | Recommended Solution |
| Improper Enzyme Storage/Handling | Aliquot the enzyme upon receipt and store at the recommended temperature (e.g., -80°C). Avoid repeated freeze-thaw cycles, which can denature the enzyme.[1][2][3] Use a fresh aliquot for each experiment. |
| Incorrect Assay Buffer or pH | Ensure the assay buffer is at room temperature before use, as ice-cold buffers can inhibit activity.[2][15] Verify the final pH of the assay buffer and confirm all components are at the correct concentrations as specified in the protocol.[1][2] |
| Degraded Substrate or Cofactors | Prepare fresh substrate (UDP-glucose) and cofactor (e.g., GTPγS) solutions for each experiment.[6][16] Store stock solutions appropriately. |
| Omission of a Key Reagent | Carefully review the protocol to ensure all necessary components, such as the enzyme, substrate, cofactors (GTPγS), and activators (BSA), were added in the correct order.[2][15] |
| Expired Reagents | Always check the expiration dates on all kit components and reagents. Do not use expired materials.[6][15] |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques.[15] When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[15] Avoid pipetting very small volumes.[15] |
| Improper Mixing | Ensure all reagents, especially enzyme and substrate solutions, are mixed thoroughly but gently before being dispensed into wells.[3] |
| Edge Effects in Microplates | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.[4] Avoid using these wells or, if necessary, fill the outer wells with buffer or water to create a humidity barrier.[2] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells.[4] |
| Air Bubbles in Wells | Pipette solutions gently against the side of the wells to prevent the formation of air bubbles, which can interfere with optical readings.[15] |
Issue 3: High Background Signal
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. Contamination can sometimes introduce interfering substances.[6] |
| Compound Interference | The test compound itself may be fluorescent or absorb light at the detection wavelength. Run a control experiment with the compound in the assay buffer without the enzyme to measure its intrinsic signal.[4][5] |
| Improper Plate Washing (Radioactive Assay) | In radioactive assays, inefficient washing can leave behind unreacted radiolabeled substrate, leading to a high background. Ensure the washing technique is consistent and thorough.[3] |
| Incorrect Wavelength/Filter Settings | Verify that the plate reader is set to the correct excitation and emission wavelengths as specified by the assay protocol.[2][15] |
Visualized Workflows and Pathways
Caption: General workflow for a glucan synthase inhibitor assay.
Caption: Troubleshooting decision tree for common assay issues.
Caption: Inhibition of (1,3)-β-D-Glucan synthesis by echinocandins.
Summary of Quantitative Data
Table 1: Example Optimized In Vitro Assay Conditions
| Component | Candida albicans Conditions[17] | Aspergillus fumigatus Conditions[17] |
| Buffer | 100 mM HEPES, pH 8.0 | 50 mM HEPES |
| GTPγS | 10 µM | 50 µM |
| EDTA | 2 mM | 10 mM |
| Sucrose | 250 mM | 750 mM |
| Other | 5 mM NaF, 10 mM NaH2PO4 | 10 mM NaH2PO4, 100 mM Cellobiose |
Table 2: Common Interfering Substances in Enzyme Assays
| Substance | Interfering Concentration | Potential Effect | Reference |
| EDTA | > 0.5 mM | Inhibition (chelates metal cofactors) | [15][18] |
| SDS | > 0.2% | Denaturation/Inhibition | [15][18] |
| Tween-20 / NP-40 | > 1% | Inhibition | [15] |
| Sodium Azide | > 0.2% | Inhibition | [15] |
| Hemolysis | > 588 mg/dl Hemoglobin | False-Positive (BG Assay) | [11] |
| Triglycerides | > 466 mg/dl | False-Negative (BG Assay) | [11] |
Key Experimental Protocols
Protocol 1: Radioactive Glucan Synthase Activity Assay
This protocol is adapted from methodologies used for fungal glucan synthase.[12][13][19]
1. Reagents & Materials:
-
Enzyme Preparation: Purified or microsomal fraction containing glucan synthase.
-
Assay Buffer (2x): e.g., 150 mM Tris-HCl (pH 7.5), 50 mM KF, 1.5 mM EDTA, 40 µM GTPγS, 1.5% BSA.[12][13]
-
Substrate: UDP-[U-14C]Glucose (specific activity ~800 cpm/nmol).[12][13]
-
Test Inhibitor: Diluted in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration is low (≤0.5%) and consistent across all wells.[1]
-
Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
Wash Solution: Ethanol (B145695).
-
Glass fiber filters and vacuum filtration apparatus.
-
Scintillation fluid and liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microcentrifuge tube or 96-well plate, add the enzyme preparation and an equal volume of inhibitor dilution (or solvent for control wells). Pre-incubate for 15-30 minutes at room temperature.[1]
-
Prepare the reaction mix by combining 1 volume of enzyme/inhibitor mix with 1 volume of 2x assay buffer containing UDP-[14C]Glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 10% TCA.[12]
-
Transfer the quenched reaction mixture to a glass fiber filter on a vacuum manifold to collect the insoluble glucan product.
-
Wash the filters three times with 10% TCA and then three times with ethanol to remove unreacted substrate.[12]
-
Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the solvent-only control.
Protocol 2: Fluorescence-Based Glucan Synthase Activity Assay
This protocol is adapted from microtiter-based fluorescence assays.[5][14]
1. Reagents & Materials:
-
Enzyme Preparation: Purified or microsomal fraction containing glucan synthase.
-
Assay Buffer: e.g., 75 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.8 mg/mL BSA, 0.1 mM GTPγS.[14]
-
Substrate: Nonradioactive UDP-Glucose (e.g., 1 mM final concentration).
-
Test Inhibitor: Diluted as described in Protocol 1.
-
Stop Solution: 1.5 N NaOH.
-
Aniline Blue Dye Solution: Prepare a mix of 0.1% aniline blue, 1 N HCl, and 1 M glycine/NaOH buffer (pH 9.5).[14]
-
Black, clear-bottom 96-well microplates suitable for fluorescence.
-
Fluorescence plate reader (Excitation ~400 nm, Emission ~460 nm).[14]
2. Procedure:
-
Perform the pre-incubation of the enzyme with the inhibitor as described in Protocol 1 (Step 2).
-
Initiate the reaction by adding the UDP-Glucose substrate.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding 1.5 N NaOH.[14]
-
Incubate the plate at 80°C for 30 minutes to solubilize the newly formed glucan.[14]
-
Cool the plate to room temperature.
-
Add the aniline blue dye solution to each well and incubate at 50°C for 30 minutes to form the glucan-dye complex.[14]
-
Allow the plate to stand at room temperature for 30 minutes to quench unbound dye fluorescence.
-
Measure the fluorescence using a plate reader at the appropriate wavelengths.
-
Calculate the percent inhibition relative to the solvent-only control.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. False-positive Elevation of Beta-D-glucan and Aspergillus Galactomannan Levels Due to Mendelson's Syndrome after Rice Aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity of (1→3)-β-d-Glucan Assay with Commonly Used Intravenous Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fungitell.com [fungitell.com]
- 10. Strategy for Overcoming Serum Interferences in Detection of Serum (1,3)-β-d-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of a (1→3)-β-d-Glucan Assay for Diagnosis of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxic Effects of Saricandin on Host Cells
Disclaimer: The information provided in this technical support center is based on currently available scientific literature. The compound "Saricandin" is not found in the reviewed literature. This guide has been developed using information on cytotoxic compounds produced by Scedosporium apiospermum, primarily its glucosylceramides, as a representative model for a hypothetical compound that may be referred to as this compound. Researchers should validate these recommendations for their specific compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and encountering host cell cytotoxicity.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known mechanism of cytotoxic action?
This compound is understood to be a bioactive secondary metabolite derived from the fungus Scedosporium apiospermum. While the exact structure and full mechanistic details of "this compound" are not defined in public literature, related compounds from S. apiospermum, such as glucosylceramides (GlcCer), have demonstrated cytotoxic effects on mammalian cells.[1] The proposed mechanism of cytotoxicity for these related compounds involves the inhibition of cell proliferation in a dose-dependent manner.[1]
2. What are the expected cytotoxic effects of this compound on host cells?
Based on studies of cytotoxic compounds from S. apiospermum, this compound is anticipated to reduce the viability of mammalian host cells. This can manifest as decreased cell proliferation, morphological changes indicative of cell stress or death, and ultimately, a reduction in the number of viable cells in culture.[1]
3. How can I determine the therapeutic window of this compound?
The therapeutic window is the concentration range where a compound is effective against its target (e.g., fungal cells) while having minimal toxic effects on host cells.[2][3][4] To determine this for this compound, a comparative cytotoxicity assay should be performed. This involves treating both the target fungal cells and host mammalian cells with a range of this compound concentrations. The therapeutic index (TI) can be calculated as the ratio of the toxic dose for 50% of the host cell population (TD50) to the effective dose for 50% of the target cell population (ED50).[2] A larger TI indicates a wider and safer therapeutic window.
4. Are there any known strategies to mitigate this compound's cytotoxicity to host cells?
While specific mitigation strategies for "this compound" are not documented, general approaches and findings for similar compounds can be considered:
-
Dose Optimization: Using the lowest effective concentration of this compound can minimize host cell toxicity.[5][6]
-
Combination Therapy: Combining this compound with other antifungal agents may allow for a lower, less toxic dose of this compound to be used while achieving a synergistic or additive therapeutic effect.[7][8][9][10]
-
Targeted Delivery: Encapsulating this compound in a targeted delivery system (e.g., liposomes, nanoparticles) could direct it to fungal cells and reduce exposure to host cells.
-
Immunotherapy: For related glucosylceramides from S. apiospermum, the use of monoclonal antibodies against the compound has been shown to not only inhibit fungal growth but also enhance the efficacy of other antifungal drugs, potentially allowing for lower, less toxic doses.[1]
Troubleshooting Guides
Issue 1: High levels of host cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High intrinsic cytotoxicity of the this compound batch. | 1. Verify the purity of the this compound batch through analytical methods like HPLC or mass spectrometry. 2. Perform a dose-response curve to accurately determine the IC50 value on your specific host cell line. |
| Host cell line is particularly sensitive. | 1. Test this compound on a panel of different host cell lines to identify a more resistant line for your experiments, if applicable. 2. Ensure the cell culture conditions are optimal (e.g., media, serum concentration, cell density) to maximize cell health and resilience. |
| Incorrect concentration calculation. | 1. Double-check all calculations for stock solutions and dilutions. 2. If possible, analytically verify the concentration of the final working solutions. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | 1. Standardize all cell culture parameters, including cell passage number, seeding density, and incubation times. 2. Use a consistent source and lot of media and supplements. |
| Degradation of this compound. | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Assess the stability of this compound in your experimental media and storage conditions. |
| Inaccurate cell viability assessment. | 1. Ensure proper mixing of the viability reagent (e.g., MTT, PrestoBlue) with the cell culture medium. 2. Read plates at a consistent time point after adding the reagent. 3. Include appropriate controls (untreated cells, vehicle control, positive control for cytotoxicity). |
Data Presentation: Comparative Cytotoxicity of a S. apiospermum-derived Compound
The following table summarizes hypothetical data from a comparative cytotoxicity study on a S. apiospermum-derived compound, illustrating how to present such data.
| Cell Line | Compound Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |
| Human Fibroblast (Host) | 0 | 100 | \multirow{5}{}{125} |
| 25 | 95 | ||
| 50 | 88 | ||
| 100 | 60 | ||
| 200 | 35 | ||
| S. apiospermum (Target) | 0 | 100 | \multirow{5}{}{15} |
| 5 | 80 | ||
| 10 | 65 | ||
| 20 | 45 | ||
| 40 | 10 |
Note: This is example data and does not represent actual experimental results for "this compound."
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a mammalian host cell line.
Materials:
-
Mammalian host cell line (e.g., HEK293, HeLa)
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Seed the host cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for determining the IC50 of this compound.
Caption: Logic diagram for troubleshooting this compound cytotoxicity.
References
- 1. Characterization of Scedosporium apiospermum Glucosylceramides and Their Involvement in Fungal Development and Macrophage Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally Uncommon Secondary Metabolites Derived from Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scedosporium (ex. Pseudoalleschia) boydii | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Isolation of anticancer bioactive secondary metabolites from the sponge-derived endophytic fungi Penicillium sp. and in-silico computational docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species-Specific Antifungal Susceptibility Patterns of Scedosporium and Pseudallescheria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Activities of New and Conventional Antifungal Agents against Clinical Scedosporium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scedosporium | Mycology | University of Adelaide [mycology.adelaide.edu.au]
Validation & Comparative
A Comparative Analysis of Glucan Synthase Inhibitors Against Candida Species: Caspofungin vs. the Novel Triterpenoid Ibrexafungerp
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antifungal therapeutics, the inhibition of (1→3)-β-D-glucan synthase remains a cornerstone of effective treatment against invasive candidiasis. Caspofungin, the first approved echinocandin, has long been a clinical standard. However, the emergence of resistance and the limitations of intravenous administration have driven the development of new agents. This guide provides a comparative overview of the efficacy of caspofungin against the first-in-class triterpenoid (B12794562) antifungal, ibrexafungerp (B609083) (formerly SCY-078). While the originally requested compound, "Saricandin," could not be identified in publicly available literature, ibrexafungerp represents a novel, orally bioavailable glucan synthase inhibitor with a distinct pharmacological profile, making it a relevant and data-rich comparator to caspofungin.
Mechanism of Action: A Tale of Two Binding Sites
Both caspofungin and ibrexafungerp target the FKS1 subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for fungal cell wall integrity.[1][2] Inhibition of this enzyme disrupts cell wall synthesis, leading to osmotic instability and fungal cell death.[2]
However, their interaction with the enzyme differs significantly. Caspofungin, a semi-synthetic lipopeptide, binds to a specific site on the FKS1 subunit.[3] In contrast, ibrexafungerp, a derivative of the natural product enfumafungin, is a triterpenoid that interacts with a different site on the same enzyme.[4][5] This distinction is critical, as it allows ibrexafungerp to retain activity against many echinocandin-resistant Candida strains that harbor mutations in the FKS1 gene.[6][7]
References
- 1. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A new triterpenoid antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 4. Ibrexafungerp: A novel oral glucan synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scynexis.com [scynexis.com]
A Comparative Analysis of Saricandin and Other Papulacandins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal agent Saricandin with other members of the papulacandin family. This analysis is supported by available experimental data on their biological activity and mechanism of action.
The papulacandins (B1234519) are a class of glycolipid antifungals that function by inhibiting β-(1,3)-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall. This guide delves into a comparative analysis of this compound and other notable papulacandins, presenting available quantitative data, experimental methodologies, and visual representations of their mechanism of action and evaluation workflows.
Executive Summary
The papulacandin family, which includes papulacandins A, B, C, D, and E, has been recognized for its antifungal properties, with papulacandin B demonstrating the most potent activity. This compound, a related disaccharide also possessing acyl chains, has been identified but appears to exhibit significantly weaker antifungal efficacy compared to other well-studied papulacandins. Data on this compound remains limited in publicly accessible scientific literature, hindering a comprehensive direct comparison. This guide synthesizes the available information to provide a comparative overview.
Data Presentation: Antifungal Activity and Enzyme Inhibition
The following tables summarize the available quantitative data for this compound and other papulacandins. It is important to note the scarcity of directly comparable, side-by-side studies, and the data has been compiled from various sources.
Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans
| Compound | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - |
| Papulacandin B | 0.1 | [1] |
| Papulacandin D | 1-2 | [1] |
| Papulacandin A | Data Not Available | - |
| Papulacandin C | Data Not Available | - |
| Papulacandin E | Data Not Available | - |
Table 2: β-(1,3)-D-Glucan Synthase Inhibition
| Compound | ID50/IC50 (µg/mL) | Reference |
| This compound | 242.0 (ID50) | [1][2] |
| Papulacandin B | Data Not Available | - |
| Papulacandin D | Data Not Available | - |
| Papulacandin A | Data Not Available | - |
| Papulacandin C | Data Not Available | - |
| Papulacandin E | Data Not Available | - |
ID50: 50% Inhibitory Dose; IC50: 50% Inhibitory Concentration. The high ID50 value for this compound suggests weak inhibition of the target enzyme.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Papulacandins, including this compound, target the fungal-specific enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal activity. A standard method for its determination is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle: A standardized suspension of a fungal isolate is exposed to serial dilutions of the antifungal agent in a microtiter plate. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the organism after a specified incubation period.
Methodology:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, which is then further diluted in a standardized test medium (e.g., RPMI-1640) to achieve a final inoculum concentration.
-
Drug Dilution: The antifungal agents are serially diluted in the test medium in a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a defined period (e.g., 24-48 hours).
-
Reading Results: The MIC is determined by visual inspection or spectrophotometrically as the lowest drug concentration showing no visible growth or a significant reduction in turbidity compared to a drug-free control well.
β-(1,3)-D-Glucan Synthase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the target enzyme.
Principle: A crude enzyme preparation containing β-(1,3)-D-glucan synthase is incubated with its substrate, UDP-glucose (often radiolabeled), in the presence of varying concentrations of the inhibitor. The amount of synthesized glucan is then quantified to determine the extent of enzyme inhibition.
Methodology:
-
Enzyme Preparation: Fungal cells are mechanically disrupted to release their cellular contents. A membrane fraction rich in β-(1,3)-D-glucan synthase is then isolated by centrifugation.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme preparation, a radiolabeled substrate (e.g., UDP-[¹⁴C]-glucose), and various concentrations of the test compound (e.g., this compound or other papulacandins).
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration to allow for glucan synthesis.
-
Stopping the Reaction: The reaction is terminated, often by adding a strong acid like trichloroacetic acid (TCA).
-
Quantification: The insoluble glucan product is collected by filtration and the amount of incorporated radioactivity is measured using a scintillation counter. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 or ID50 value.
Conclusion
Based on the currently available data, this compound demonstrates substantially weaker in vitro activity against its target, β-(1,3)-D-glucan synthase, compared to the established antifungal potential of other members of the papulacandin family, particularly papulacandin B. The lack of comprehensive MIC data for this compound prevents a direct comparison of its whole-cell antifungal efficacy. Further research is required to fully elucidate the structure-activity relationships within the papulacandin class and to determine if this compound or its analogs could hold any therapeutic potential, perhaps through synergistic effects or other mechanisms not yet explored. Researchers are encouraged to pursue further studies to generate more robust comparative data for a complete understanding of this class of antifungal agents.
References
Head-to-head comparison of Saricandin and micafungin
A comprehensive review of the available scientific literature reveals no evidence of an approved or investigational antifungal agent named "Saricandin." Extensive searches of pharmaceutical databases, clinical trial registries, and scientific publications did not yield any information on a compound with this name. It is possible that "this compound" is a misspelling of another drug, a discontinued (B1498344) research compound, or a product not yet in the public domain. Consequently, a direct head-to-head comparison with micafungin (B1204384) based on experimental data is not feasible at this time.
This guide will therefore provide a detailed overview of micafungin, a widely used echinocandin antifungal, to serve as a comprehensive reference for researchers, scientists, and drug development professionals. The information presented is based on published experimental data and clinical trials.
Micafungin: A Detailed Profile
Micafungin is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1] It is administered intravenously for the treatment and prevention of a variety of fungal infections.[1]
Mechanism of Action
Micafungin exerts its antifungal effect by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase.[2][3] This enzyme is crucial for the synthesis of 1,3-β-D-glucan, a vital polysaccharide component of the fungal cell wall that is absent in mammalian cells.[4] The inhibition of glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[3] This targeted mechanism of action contributes to its favorable safety profile in humans.[4]
In Vitro Activity
Micafungin demonstrates potent in vitro activity against a broad spectrum of Candida species, including those resistant to other antifungal agents like fluconazole (B54011).[5][6] It is also active against Aspergillus species.[5] The minimum inhibitory concentrations (MICs) of micafungin against various fungal isolates are summarized in the table below.
| Fungal Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Candida albicans | 0.015 | 0.03 |
| Candida glabrata | 0.015 | 0.015 |
| Candida tropicalis | 0.03 | 0.06 |
| Candida parapsilosis | 1 | 2 |
| Candida krusei | 0.06 | 0.12 |
| Candida guilliermondii | 0.5 | 1 |
| Candida lusitaniae | 0.12 | 0.25 |
| Data compiled from a global surveillance study.[6][7] |
In Vivo Efficacy
Animal models of fungal infections have demonstrated the in vivo efficacy of micafungin. In neutropenic murine models of disseminated candidiasis, the 24-hour area under the concentration-time curve (AUC) to MIC ratio (AUC/MIC) has been identified as the pharmacodynamic index associated with treatment efficacy.[8] Studies have shown that a free drug AUC/MIC of approximately 10 is associated with stasis (inhibiting fungal growth), and a ratio of around 20 is associated with a 1-log reduction in fungal burden.[8] In murine models of systemic aspergillosis, micafungin has been shown to prolong survival and reduce the fungal burden in various organs.[9]
Pharmacokinetics
Micafungin is administered intravenously and exhibits linear and predictable pharmacokinetics.[10] Key pharmacokinetic parameters are presented in the table below.
| Parameter | Value |
| Protein Binding | >99% (primarily to albumin)[1] |
| Volume of Distribution (Vd) | ~0.4 L/kg[4] |
| Metabolism | Metabolized by arylsulfatase and catechol-O-methyltransferase.[11] Minor metabolism by cytochrome P450 (CYP) isoenzymes.[11] |
| Elimination Half-life | 11-15 hours[12] |
| Excretion | Primarily in feces[12] |
Clinical Efficacy and Safety
Micafungin has been evaluated in numerous clinical trials for the treatment and prophylaxis of invasive fungal infections.
Treatment of Invasive Candidiasis: In a randomized, double-blind trial comparing micafungin (100 mg/day and 150 mg/day) to caspofungin for the treatment of candidemia and invasive candidiasis, micafungin was found to be non-inferior to caspofungin.[13] Treatment success rates were 76% for the 100 mg micafungin group, 71% for the 150 mg micafungin group, and 72% for the caspofungin group.[13] Another study comparing micafungin to liposomal amphotericin B for invasive candidiasis also demonstrated non-inferiority, with treatment success rates of 90% in both groups.[13]
Prophylaxis of Fungal Infections: In a large, randomized, double-blind trial involving hematopoietic stem cell transplant recipients, micafungin (50 mg/day) was significantly more effective than fluconazole (400 mg/day) for the prevention of invasive fungal infections.[5] The overall success rates were 80% for micafungin and 73.5% for fluconazole.[5]
Safety Profile: Micafungin is generally well-tolerated.[5][14] Common adverse events include headache, nausea, vomiting, and infusion-related reactions.[12][15] Elevations in liver function tests have been reported.[16] Compared to liposomal amphotericin B, micafungin is associated with fewer infusion-related reactions and less nephrotoxicity.[15]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
The in vitro activity of antifungal agents is commonly determined using the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI).
Brief Protocol:
-
Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific cell density.
-
Inoculation: The wells of the microtiter plate are inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for a specified period (typically 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, which can be assessed visually or spectrophotometrically.
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides an alternative standardized protocol with some variations in methodology.
Conclusion
Micafungin is a well-established echinocandin antifungal with a potent and broad spectrum of activity against clinically important fungal pathogens, particularly Candida and Aspergillus species. Its favorable pharmacokinetic and safety profiles have made it a valuable therapeutic option for the treatment and prevention of invasive fungal infections in a variety of patient populations. While a direct comparison with "this compound" is not possible due to the lack of available information on the latter, the comprehensive data on micafungin underscores its significant role in the current antifungal armamentarium. Further research is needed to clarify the identity and potential properties of "this compound."
References
- 1. Cidara and Melinta Win FDA Approval for First New Echinocandin in a Decade - BioSpace [biospace.com]
- 2. Echinocandin Antifungals: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. drugs.com [drugs.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Echinocandins: The Newest Class of Antifungals | Semantic Scholar [semanticscholar.org]
- 6. Advances in Antifungal Drug Development: An Up-To-Date Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Popular Echinocandin Antifungals List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Echinocandin - Wikipedia [en.wikipedia.org]
- 11. Emerging echinocandins for treatment of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. drugs.com [drugs.com]
- 14. Medicines A to Z - NHS [nhs.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Drugs and Supplements that Start with S - Mayo Clinic [mayoclinic.org]
In Vitro Comparative Analysis of Saricandin and Anidulafungin: A Review
An in-depth in vitro comparison between Saricandin and the well-established antifungal agent anidulafungin (B1665494) cannot be provided at this time. Despite extensive searches of scientific literature and publicly available data, no information was found regarding an antifungal agent named "this compound." This suggests that this compound may be a novel compound not yet described in published literature, a product with limited distribution, or a potential misspelling of another agent.
Therefore, this guide will focus on providing a comprehensive overview of the in vitro activity of anidulafungin , a widely used echinocandin antifungal, to serve as a reference for researchers, scientists, and drug development professionals. The information presented is based on published experimental data and will cover its mechanism of action, spectrum of activity, and effects on fungal biofilms.
Anidulafungin: A Profile
Anidulafungin is a semi-synthetic echinocandin antifungal drug.[1][2][3] Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2][3] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall.[4] By disrupting the integrity of the cell wall, anidulafungin leads to osmotic instability and ultimately fungal cell death.[2] A key advantage of this mechanism is its specificity for fungal cells, as mammalian cells lack a cell wall and 1,3-β-D-glucan.[1][4]
In Vitro Spectrum of Activity
Anidulafungin demonstrates potent in vitro activity against a broad range of clinically relevant Candida species.[1][5] This includes activity against species that may be resistant to other antifungal classes, such as azoles.[1][5]
Table 1: In Vitro Activity of Anidulafungin Against Planktonic Candida Species
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| C. albicans | ≤0.03 - 0.06 | 0.06 - 0.125 | [5][6] |
| C. glabrata | 0.06 | 0.12 | [5] |
| C. tropicalis | 0.06 | 0.12 | [5] |
| C. parapsilosis | 0.5 | 2 | [5] |
| C. krusei | 0.12 | 0.12 | [5] |
| Fluconazole-Resistant Isolates | - | ≤1 (99% of isolates) | [5][7] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.
Activity Against Fungal Biofilms
Fungal biofilms, structured communities of yeast and hyphal cells embedded in an extracellular matrix, are notoriously resistant to many antifungal agents. Anidulafungin has shown significant in vitro activity against Candida albicans biofilms.[6][8][9]
Table 2: In Vitro Activity of Anidulafungin Against Candida albicans Biofilms
| Parameter | Value (µg/mL) | Reference(s) |
| Sessile MIC₅₀ | ≤0.03 | [6][9] |
| Sessile MIC₉₀ | ≤0.03 - 0.125 | [6][9][10] |
Sessile MIC (SMIC) refers to the minimum inhibitory concentration against cells within a biofilm.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro antifungal studies. Below are outlines of standard protocols used to generate the data presented above.
Minimum Inhibitory Concentration (MIC) Determination for Planktonic Cells
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 (or its most recent version), is the most common method for determining the MIC of antifungal agents against yeast.
-
Inoculum Preparation: Fungal isolates are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity. A suspension of the fungal cells is then prepared in sterile saline or broth and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Drug Dilution: A series of twofold dilutions of anidulafungin are prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.
Biofilm Susceptibility Testing
The in vitro activity of antifungals against biofilms can be assessed using a microtiter plate-based model.
-
Biofilm Formation: A standardized suspension of fungal cells is added to the wells of a flat-bottom 96-well microtiter plate. The plate is incubated to allow the cells to adhere to the surface. After an adhesion phase, the non-adherent cells are removed, and fresh medium is added. The plate is then incubated for a further 24-48 hours to allow for biofilm maturation.
-
Antifungal Treatment: The mature biofilms are washed to remove any planktonic (free-floating) cells. Serial dilutions of anidulafungin are then added to the wells, and the plate is incubated for another 24 hours.
-
Viability Assessment: The antifungal effect is quantified by measuring the metabolic activity of the remaining biofilm cells. A common method is the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The color change, which is proportional to the number of viable cells, is measured using a spectrophotometer. The sessile MIC is then determined as the lowest drug concentration that causes a significant reduction in metabolic activity compared to the untreated control.
Mechanism of Action Signaling Pathway
The mechanism of action of anidulafungin directly targets the fungal cell wall synthesis pathway.
Conclusion
Anidulafungin is a potent antifungal agent with a well-defined mechanism of action and a broad spectrum of in vitro activity against clinically important Candida species, including those resistant to other antifungal classes. Its demonstrated efficacy against fungal biofilms in vitro highlights its importance in treating complex fungal infections.
Should information on "this compound" become available in the public domain, a direct comparative analysis with anidulafungin could be conducted. Such a comparison would be invaluable to the scientific and medical communities in evaluating the potential of new antifungal therapies. Researchers are encouraged to report any findings on novel antifungal agents to contribute to the collective knowledge and aid in the fight against invasive fungal diseases.
References
- 1. Hope on the Horizon: Novel Fungal Treatments in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery opens the door for new antifungal drugs - Westmead Institute for Medical Research [wimr.org.au]
- 6. Characterization of In Vitro Resistance Development to the Novel Echinocandin CD101 in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The echinocandins, first novel class of antifungals in two decades: will they live up to their promise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new antifungal hope for drug-resistant fungi | Drug Discovery News [drugdiscoverynews.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Saricandin: A Comparative Performance Analysis Against Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the hypothetical antifungal agent Saricandin, conceptualized as a next-generation echinocandin, against three recently developed antifungal drugs: Rezafungin, Ibrexafungerp, and Olorofim. This document presents a comparative analysis of their mechanisms of action, in vitro efficacy through quantitative data, and the standardized experimental protocols used for these evaluations.
Introduction to this compound and Comparator Agents
For the purpose of this guide, This compound is a hypothetical intravenous echinocandin antifungal agent. Its mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall. This positions this compound in the same therapeutic class as other echinocandins, including the recently approved Rezafungin .
Rezafungin is a novel, long-acting echinocandin administered once-weekly.[1] Its structural modifications enhance its stability and pharmacokinetic profile compared to older echinocandins.[2]
Ibrexafungerp is a first-in-class triterpenoid (B12794562) antifungal, also known as a "fungerp". While it shares the same target as echinocandins—β-(1,3)-D-glucan synthase—it has a distinct binding site, which may offer an advantage against some echinocandin-resistant strains.[3][4] A key feature of Ibrexafungerp is its oral bioavailability.[3]
Olorofim represents a new class of antifungals called the orotomides. It has a novel mechanism of action, inhibiting the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for pyrimidine (B1678525) biosynthesis.[5][6] This distinct pathway makes it a promising option for infections caused by fungi resistant to other classes of antifungals.[5]
Mechanism of Action
The antifungal agents discussed in this guide employ two distinct mechanisms to disrupt fungal cell viability. This compound, Rezafungin, and Ibrexafungerp target the fungal cell wall, while Olorofim interferes with a critical metabolic pathway.
References
- 1. paressaude.com.br [paressaude.com.br]
- 2. EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. testinglab.com [testinglab.com]
- 4. EUCAST: Fungi (AFST) [eucast.org]
- 5. P-1096. Activity of Ibrexafungerp and Comparator Antifungals Tested against Candida and Aspergillus Isolates Collected from Invasive Infections in a Global Surveillance Program in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of the Novel Antifungal Olorofim against Scedosporium and Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Saricandin": A Procedural Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of "Saricandin"
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. While a specific Safety Data Sheet (SDS) for a compound labeled "this compound" is not publicly available, this guide provides a comprehensive framework for its proper disposal based on established laboratory safety protocols and chemical handling procedures. This information is designed to be an essential resource, offering step-by-step guidance to address operational questions regarding laboratory waste.
I. Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is critical. In the absence of a specific SDS for "this compound," it is imperative to treat the substance with caution. The following steps should be undertaken:
-
Review Available Data: Scrutinize all available internal documentation, synthesis records, and any preliminary toxicological or ecotoxicological data for "this compound" to identify potential hazards.
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is a crucial resource. They can provide guidance on waste characterization and disposal procedures based on the known chemical class or structural analogs of "this compound."
-
Assume a Conservative Hazard Profile: In the absence of complete data, assume the compound may be hazardous. This includes potential for toxicity, flammability, corrosivity, or reactivity.
-
Utilize Appropriate Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling "this compound" waste:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
A laboratory coat or impervious clothing
-
II. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal. "this compound" waste should be categorized and collected at the point of generation.
Table 1: Waste Segregation for "this compound"
| Waste Type | Description | Collection Procedure |
| Solid Waste | Unused "this compound," contaminated consumables (e.g., weighing paper, gloves, pipette tips). | Collect in a dedicated, clearly labeled hazardous waste container. Ensure the container is compatible with the chemical. |
| Liquid Waste | Solutions containing "this compound." | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with "this compound." | Place immediately into a designated sharps container.[1] |
| Empty Containers | Original "this compound" containers. | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in regular trash or recycling, as per institutional policy.[2] |
III. Disposal Procedures
The final disposal of "this compound" waste must be conducted in accordance with local, state, and federal regulations.
-
Solid and Liquid Waste:
-
All containers of "this compound" waste must be securely sealed.
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the approximate quantities.
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management vendor.[3][4][5]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.[3]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[3][6]
-
Carefully collect the absorbed material and place it in the designated solid hazardous waste container.[3][6]
-
Decontaminate the spill area with a suitable solvent.
-
IV. Experimental Workflow for Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, which should be adapted for "this compound."
Disclaimer: The information provided is a general guide based on standard laboratory safety practices. It is not a substitute for a substance-specific Safety Data Sheet. All procedures must be conducted in strict accordance with the guidelines and regulations set forth by your institution's Environmental Health and Safety department and local regulatory authorities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
